molecular formula C11H11NO2 B041588 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 6260-86-2

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Cat. No.: B041588
CAS No.: 6260-86-2
M. Wt: 189.21 g/mol
InChI Key: KDXXXECBTWLZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a high-purity, synthetically versatile indole derivative of significant interest in medicinal chemistry and organic synthesis. Its core structure, featuring a reactive aldehyde group at the 3-position and a methoxy substituent at the 5-position on the indole ring, makes it a privileged scaffold for constructing complex heterocyclic systems. This compound serves as a crucial synthetic intermediate in the development of novel pharmacologically active molecules, particularly as a precursor for the synthesis of melatonin receptor ligands and various tryptamine analogs. Researchers utilize this aldehyde in pivotal carbon-carbon bond-forming reactions, such as condensation and Knoevenagel reactions, to generate diverse libraries of compounds for high-throughput screening against neurological targets. Its specific substitution pattern is engineered to influence the electronic properties and binding affinity of the resulting molecules, enabling structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity. Furthermore, its application extends to material science, where it acts as a building block for organic semiconductors and non-linear optical materials. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methoxy-2-methyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXXXECBTWLZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390177
Record name 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6260-86-2
Record name 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6260-86-2

This technical guide provides an in-depth overview of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and potential applications, and explores its putative biological activity and associated signaling pathways.

Physicochemical and Spectral Data

This compound is a substituted indole derivative. Its core structure, featuring methoxy and methyl groups, makes it a valuable intermediate in organic synthesis.[1] The quantitative data for this compound are summarized below.

PropertyValueSource
CAS Number 6260-86-2PubChem[1]
Molecular Formula C₁₁H₁₁NO₂PubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=C(C2=C(N1)C=CC(=C2)OC)C=OPubChem[1]
InChI Key KDXXXECBTWLZSQ-UHFFFAOYSA-NPubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles like indoles.[4][5] The starting material for this synthesis is 5-methoxy-2-methylindole.

Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative procedure based on general methods for the formylation of indoles.[4][5]

Materials:

  • 5-methoxy-2-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve 5-methoxy-2-methylindole in anhydrous DCM and add it dropwise to the flask containing the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G cluster_synthesis Vilsmeier-Haack Synthesis Workflow reagent_prep Vilsmeier Reagent Formation (DMF + POCl₃) reaction Formylation Reaction reagent_prep->reaction starting_material 5-Methoxy-2-methylindole starting_material->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product 5-Methoxy-2-methyl-1H- indole-3-carbaldehyde purification->product

Caption: Workflow for the Vilsmeier-Haack synthesis.

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of indole-3-carboxaldehydes has demonstrated significant anti-inflammatory properties.[6][7][8][9] These compounds are metabolites of tryptophan produced by the gut microbiota and play a role in maintaining intestinal homeostasis.[7][10]

The anti-inflammatory effects of indole-3-carboxaldehyde are believed to be mediated through several signaling pathways. One prominent mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[11]

Studies on indole-3-carboxaldehyde have shown that it can suppress the activation of the TLR4/NF-κB/p38 signaling pathway.[8] It is also reported to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and the production of pro-inflammatory cytokines.[7][9] This inhibition may be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[7][9] Another identified pathway involves the upregulation of miR-1271-5p, which in turn downregulates histone deacetylase 9 (HDAC9), leading to a reduction in inflammatory responses in macrophages.[6]

Given these findings, it is plausible that this compound, as a derivative of indole-3-carboxaldehyde, may exert similar anti-inflammatory effects through the modulation of these key signaling pathways. This makes it a compound of interest for the development of novel therapeutics for inflammatory diseases.

G cluster_pathway Putative Anti-Inflammatory Signaling Pathway compound 5-Methoxy-2-methyl-1H- indole-3-carbaldehyde ahr Aryl Hydrocarbon Receptor (AhR) compound->ahr activates tlr4 Toll-like Receptor 4 (TLR4) compound->tlr4 inhibits nfkb NF-κB Pathway ahr->nfkb inhibits tlr4->nfkb nlrp3 NLRP3 Inflammasome nfkb->nlrp3 activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines promotes transcription nlrp3->cytokines promotes maturation inflammation Inflammatory Response cytokines->inflammation

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Guide: Physical Properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive experimental data in publicly available literature, this guide primarily presents computed properties and outlines general experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. While specific, experimentally verified data for this compound is limited, computed values provide valuable estimates.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChem[1]
Molecular Weight 189.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 6260-86-2PubChem[1]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Note: The appearance, melting point, boiling point, and solubility are not yet experimentally determined in widely accessible literature. The physical form is predicted based on the properties of similar indole derivatives which are typically solids at room temperature.

Experimental Protocols for Physical Property Determination

The following are generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

Methodology:

  • Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus is used.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination (for liquids)

While this compound is predicted to be a solid, this protocol is relevant for liquid derivatives or if the compound decomposes before melting.

Methodology:

  • Apparatus: A micro-boiling point apparatus or a distillation setup is used.

  • Procedure: A small amount of the substance is heated in a suitable flask. The temperature of the vapor that is in equilibrium with the boiling liquid is measured.

Solubility Assessment

Understanding the solubility of a compound is critical for its use in various applications, including drug delivery and reaction chemistry.

Methodology:

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane) are chosen.

  • Procedure: A small, accurately weighed amount of the compound is added to a specific volume of each solvent at a controlled temperature.

  • Observation: The mixture is agitated, and the solubility is determined by visual inspection (dissolution) or by quantitative analysis of the resulting solution. The results are typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain Pure Sample B Grind to a Fine Powder A->B E Spectroscopic Analysis (e.g., NMR, IR) A->E F Appearance Description A->F C Melting Point Determination B->C D Solubility Assessment B->D G Record Observations C->G D->G E->G F->G H Compare with Literature/Computed Data G->H I Generate Technical Data Sheet H->I

Caption: Generalized workflow for determining physical properties.

References

Spectroscopic Profile of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the spectroscopic properties of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Due to the limited availability of experimentally-derived public data for this specific molecule, this document presents a combination of predicted spectroscopic data based on established principles and data from structurally analogous compounds. Detailed experimental protocols for the acquisition of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar compounds.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a prominent heterocyclic structure found in numerous biologically active compounds and natural products. The specific substitutions of a methoxy group at the 5-position, a methyl group at the 2-position, and a carbaldehyde at the 3-position are expected to significantly influence its chemical and biological properties. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Spectroscopic Data

The following tables summarize the predicted and analogous spectroscopic data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HCHO
~8.5 - 9.0br s1HNH
~7.5 - 7.7d1HH-4
~7.2 - 7.3d1HH-7
~6.8 - 6.9dd1HH-6
~3.8s3HOCH₃
~2.6s3HCH₃

Predictions are based on standard chemical shift values and data from similar indole structures.

For comparison, the experimental ¹H NMR data for the isomeric 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde is presented below. The key difference is the position of the methyl group (on the nitrogen at position 1 instead of carbon at position 2), which primarily affects the chemical shifts of the N-methyl group and the aromatic protons.

Table 2: Experimental ¹H NMR Data for 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.92s-CHO
7.78d2.4H-4
7.59s-H-2
7.22d9.2H-7
6.96dd9.2, 2.4H-6
3.89s-N-CH₃
3.82s-OCH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~185C=O (Aldehyde)
~155C-5
~138C-7a
~132C-2
~125C-3a
~120C-4
~115C-3
~112C-7
~102C-6
~56OCH₃
~14CH₃

Predictions are based on established ¹³C NMR correlation tables for indole derivatives.

IR (Infrared) Spectroscopy Data

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3100Medium, BroadN-H Stretch
2950 - 2850MediumC-H Stretch (Aliphatic)
~2830, ~2730WeakC-H Stretch (Aldehyde)
1650 - 1630StrongC=O Stretch (Aldehyde)
1600 - 1450Medium-StrongC=C Stretch (Aromatic)
1250 - 1200StrongC-O Stretch (Aryl Ether)

These predictions are based on typical IR frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
189.0789[M]⁺ (Molecular Ion)
188.0712[M-H]⁺
174.0555[M-CH₃]⁺
160.0789[M-CHO]⁺

Exact masses are calculated for the molecular formula C₁₁H₁₁NO₂. Fragmentation patterns are predicted based on the stability of the resulting fragments.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired spectral window.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width of approximately 12-16 ppm, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample solution into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques for compounds of this nature. EI is a hard ionization technique that often leads to fragmentation, providing structural information. ESI is a softer ionization method that typically yields the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While a complete set of experimentally-derived spectra is not currently available in the public domain, the predicted data and information from analogous compounds offer valuable insights for researchers. The detailed experimental protocols serve as a practical resource for the in-house characterization of this and other novel chemical entities. As with any analytical work, it is recommended that researchers acquire their own comprehensive spectroscopic data for full structural verification and quality assurance.

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this specific compound in the searched literature, this document presents predicted spectral data based on the analysis of structurally similar indole derivatives. A comprehensive experimental protocol for acquiring such a spectrum is also provided, along with a visual representation of the molecule and its proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These values are estimations derived from the analysis of similar compounds, including 1H-indole-3-carbaldehyde, 1-methyl-1H-indole-3-carbaldehyde, and various 5-substituted indole derivatives. The predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the methoxy, methyl, and carbaldehyde substituents on the indole ring.

It is crucial to note that these are predicted values and should be confirmed by experimental data.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Integration
H1 (NH)8.1 - 8.5br s-1H
H47.6 - 7.8d~2.01H
H66.8 - 7.0dd~8.5, 2.01H
H77.2 - 7.4d~8.51H
CHO9.9 - 10.1s-1H
OCH₃3.8 - 3.9s-3H
CH₃2.5 - 2.7s-3H

Experimental Protocols

This section outlines a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to better dissolve a wide range of organic compounds and for observing exchangeable protons like the N-H proton of the indole ring.

  • Sample Concentration: Dissolve approximately 5-10 mg of the solid this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent. Typically, the residual solvent peak is used for referencing (e.g., CHCl₃ at 7.26 ppm in CDCl₃ or DMSO at 2.50 ppm in DMSO-d₆).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the height of the solution in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer:

  • Insertion and Locking: Insert the sample into the spectrometer's probe. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved signals.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

    • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm, centered around 6-7 ppm, to encompass all expected proton signals.

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay (D1): A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans, ensuring accurate integration.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

    • Receiver Gain (RG): The receiver gain should be adjusted automatically by the instrument to prevent signal clipping and maximize dynamic range.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak or the TMS signal to its known chemical shift.

  • Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants for each signal.

Molecular Structure and Proton Assignments

The following diagram illustrates the chemical structure of this compound with the protons labeled for correlation with the ¹H NMR data.

Caption: Chemical structure of this compound with proton labeling.

IR spectrum analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum Analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectrum of this compound. The document summarizes expected quantitative data, outlines a comprehensive experimental protocol for spectral acquisition, and visualizes a key synthetic pathway for this compound.

Data Presentation: Predicted Infrared Spectral Data

Wavenumber (cm⁻¹)AssignmentFunctional GroupExpected Intensity
~3300-3400N-H stretchIndole N-HMedium, Sharp
~3100-3150Aromatic C-H stretchAr-HMedium to Weak
~2950-3000Aliphatic C-H stretchC-H (methyl)Medium to Weak
~2830-2850 & ~2720-2740Aldehyde C-H stretch (Fermi resonance)O=C-HWeak
~1650-1680C=O stretch (aldehyde)C=OStrong
~1580-1620C=C stretch (aromatic)Aromatic RingMedium to Strong
~1450-1500C=C stretch (aromatic)Aromatic RingMedium to Strong
~1200-1250Asymmetric C-O-C stretchAryl-O-CH₃Strong
~1020-1075Symmetric C-O-C stretchAryl-O-CH₃Medium
~800-850C-H out-of-plane bendAromatic RingStrong
~740-760N-H out-of-plane bendIndole N-HMedium, Broad

Experimental Protocols: Infrared Spectrum Acquisition

The following protocol describes a standard method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To acquire the infrared spectrum of this compound from 4000 to 400 cm⁻¹.

Materials and Equipment:

  • This compound (solid powder)

  • Fourier Transform Infrared (FTIR) spectrometer with a Deuterated Triglycine Sulfate (DTGS) detector

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the atmospheric conditions. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Measurement:

    • Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., number of scans, resolution).

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure the baseline is flat.

    • Use the software to identify and label the major absorption peaks.

  • Cleaning:

    • Retract the ATR press and carefully remove the sample from the crystal using a spatula.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol to remove any sample residue.

Mandatory Visualization: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles.[5] The following diagram illustrates the logical workflow for the synthesis of this compound from 5-Methoxy-2-methyl-1H-indole.

Vilsmeier_Haack_Reaction cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of Indole DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 Phosphorus oxychloride (POCl₃) Indole 5-Methoxy-2-methyl-1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 5-Methoxy-2-methyl-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis (H₂O)

Caption: Vilsmeier-Haack synthesis of the target compound.

References

Mass Spectrometry of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry and drug development. This document outlines the predicted fragmentation patterns under electron ionization, details relevant experimental protocols, and presents key data in a structured format for ease of reference.

Compound Information

This compound is an organic compound with the chemical formula C₁₁H₁₁NO₂.[1][2] Its structure consists of an indole core substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a carbaldehyde (formyl) group at the 3-position.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Exact Mass 189.078979 u[1]
IUPAC Name This compound[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Upon electron impact, the molecule is expected to form a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 189. The subsequent fragmentation is likely to proceed through several key pathways initiated by the loss of substituents from the indole ring.

Predicted Major Fragmentation Pathways

A primary fragmentation event for aldehydes is the loss of a hydrogen radical (H•) from the formyl group, leading to a stable acylium ion.[4] Another common pathway involves the loss of the entire formyl group as a radical (•CHO). The methoxy and methyl groups can also undergo characteristic cleavages.

The following table summarizes the predicted major fragment ions for this compound.

m/z (predicted) Ion Formula Proposed Fragmentation Notes
189[C₁₁H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)The parent ion.
188[C₁₁H₁₀NO₂]⁺[M-H]⁺Loss of a hydrogen radical from the aldehyde group. This is often a prominent peak for aldehydes.
174[C₁₀H₈NO₂]⁺[M-CH₃]⁺Loss of a methyl radical from the methoxy group or the 2-position.
160[C₁₀H₈NO]⁺[M-CHO]⁺Loss of the formyl radical.
146[C₉H₈NO]⁺[M-CH₃-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion.
132[C₉H₆N]⁺[M-CHO-CO]⁺Subsequent loss of carbon monoxide (CO) from the [M-CHO]⁺ ion.
117[C₈H₇N]⁺Further fragmentation of the indole core.A common fragment in the mass spectra of indoles.[3]
Visualization of Predicted Fragmentation Pathway

The logical flow of the predicted fragmentation can be visualized using the following diagram.

G M Molecular Ion (M⁺˙) m/z = 189 M_minus_H [M-H]⁺ m/z = 188 M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ m/z = 174 M->M_minus_CH3 - •CH₃ M_minus_CHO [M-CHO]⁺ m/z = 160 M->M_minus_CHO - •CHO Fragment_146 Fragment Ion m/z = 146 M_minus_CH3->Fragment_146 - CO Fragment_132 Fragment Ion m/z = 132 M_minus_CHO->Fragment_132 - CO Fragment_117 Fragment Ion m/z = 117 Fragment_132->Fragment_117 - CH₃

Predicted EI-MS fragmentation pathway.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound by mass spectrometry is provided below. This protocol is based on standard procedures for the analysis of small organic molecules.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile organic solvent such as methanol, acetonitrile, or ethyl acetate to create a stock solution of 1 mg/mL.

  • Dilution: Prepare a working solution with a concentration in the range of 10-100 µg/mL by diluting the stock solution with the same solvent. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the instrument's sample introduction system.

  • Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and a soft septum.

Instrumentation and Data Acquisition

The following parameters are recommended for analysis using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Parameter Setting
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Ion Source Temperature 200-250 °C
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 40-400
GC Column Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Injector Temperature 250 °C
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Volume 1 µL
Split Ratio 20:1
Experimental Workflow

The overall workflow for the mass spectrometric analysis is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolution Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Vial_Transfer Vial_Transfer Filtration->Vial_Transfer GC_MS GC-MS with EI Source Vial_Transfer->GC_MS Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Spectral_Analysis Spectral Analysis Data_Acquisition->Spectral_Analysis Fragmentation_Analysis Fragmentation Pattern Analysis Spectral_Analysis->Fragmentation_Analysis

General experimental workflow for MS analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation patterns and detailed experimental protocols serve as a valuable resource for researchers and scientists engaged in the analysis and characterization of this and structurally related indole derivatives. The systematic approach outlined here will aid in the identification and structural elucidation of such compounds in various research and development settings. Further experimental work is required to confirm the proposed fragmentation pathways and to explore the compound's behavior under different ionization conditions.

References

A Technical Guide to 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. It covers the molecule's chemical structure, physicochemical properties, a detailed synthesis protocol, spectroscopic data, and its relevance within the broader context of biologically active indole derivatives.

Chemical Identity and Physicochemical Properties

This compound is a derivative of indole, a prominent scaffold in numerous natural products and pharmaceutical agents. The presence of a methoxy group at the 5-position, a methyl group at the 2-position, and a formyl (carbaldehyde) group at the 3-position defines its unique chemical reactivity and potential for biological activity. The indole nucleus itself is an electron-rich aromatic system, and the methoxy substituent further enhances this electron density, influencing its chemical behavior.[1]

Below is the chemical structure of the compound.

Figure 1: Chemical Structure of this compound.

The key physicochemical properties of the compound are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[2]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
CAS Number 6260-86-2[2]
Canonical SMILES CC1=C(C2=C(N1)C=CC(=C2)OC)C=O[2]
InChI InChI=1S/C11H11NO2/c1-7-10(6-13)9-5-8(14-2)3-4-11(9)12-7/h3-6,12H,1-2H3[2]
InChIKey KDXXXECBTWLZSQ-UHFFFAOYSA-N[2]
Topological Polar Surface Area 42.1 Ų[2]
Complexity 219[2]

Table 1: Physicochemical Properties of this compound.

Synthesis and Experimental Protocol

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[3][4] This reaction involves the formylation of an electron-rich heterocyclic compound, such as 5-methoxy-2-methyl-1H-indole, using a Vilsmeier reagent.[5][6] The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[4]

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Work-up & Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺Cl⁻ DMF->Vilsmeier 0-5 °C POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier 0-5 °C Intermediate Electrophilic Attack & Iminium Intermediate Formation Vilsmeier->Intermediate Indole 5-Methoxy-2-methyl-1H-indole (Starting Material) Indole->Intermediate Hydrolysis Aqueous Hydrolysis (e.g., Na₂CO₃ solution) Intermediate->Hydrolysis Heat Product This compound (Final Product) Hydrolysis->Product Filtration/ Purification

Figure 2: General workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol (Adapted from General Procedures):

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous N,N-dimethylformamide (DMF, ~3 eq.). Cool the flask in an ice-salt bath to 0-5 °C. Add phosphorus oxychloride (POCl₃, ~1.2 eq.) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve the starting material, 5-methoxy-2-methyl-1H-indole (1 eq.), in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to 85-90 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate or sodium hydroxide until the mixture is alkaline (pH > 8). A solid precipitate will form.

  • Purification: Collect the crude solid product by vacuum filtration. Wash the solid extensively with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Data Summary

Spectroscopy Type Data (for 5-Methoxy-1-methyl-1H-indole-3-carbaldehyde)
¹H NMR (400 MHz, CDCl₃)δ (ppm): 9.92 (s, 1H, -CHO), 7.78 (d, J=2.4 Hz, 1H, Ar-H), 7.59 (s, 1H, Ar-H), 7.22 (d, J=9.2 Hz, 1H, Ar-H), 6.97 (dd, J=9.2, 2.4 Hz, 1H, Ar-H), 3.89 (s, 3H, -OCH₃), 3.82 (s, 3H, -NCH₃).[7][8]
¹³C NMR Data not available in the searched literature.
IR Spectroscopy Data not available in the searched literature.
Mass Spectrometry Data not available in the searched literature.

Table 2: Spectroscopic Data for a Closely Related Analog.

Biological and Pharmacological Context

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[9] Methoxy-substituted indoles, in particular, have been the subject of extensive research. The methoxy group can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological efficacy.[1]

Derivatives of indole-3-carbaldehyde are known to possess diverse pharmacological properties, including:

  • Anticancer Activity: Many indole derivatives exhibit potent anticancer effects by targeting various cellular mechanisms, such as inhibiting protein kinases, disrupting microtubule formation, or inducing apoptosis.[9][10]

  • Antimicrobial Activity: The indole nucleus is found in compounds with significant antibacterial and antifungal properties.[9]

  • Antioxidant and Anti-inflammatory Activity: Certain indole analogs have shown promise as radical scavengers and anti-inflammatory agents.[11]

The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules. The aldehyde functional group is highly versatile and can be readily converted into imines, alcohols, or used in condensation reactions to build larger, more elaborate structures for drug discovery programs. A plausible mechanism of action for derived anticancer agents is the inhibition of critical signaling pathways, such as those mediated by receptor tyrosine kinases (RTKs), which are often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates P1 Intracellular Signaling Cascade (e.g., RAS/MAPK) RTK->P1 Activates TF Transcription Factors P1->TF Activates Proliferation Uncontrolled Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor Indole-Based Inhibitor (Derived from Title Compound) Inhibitor->RTK Inhibits Phosphorylation

Figure 3: A representative diagram of a potential kinase inhibition pathway targeted by indole-based drugs.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Evolution of Indole-3-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, has emerged from relative obscurity to become a cornerstone in medicinal chemistry and drug discovery.[1] Its journey from a simple plant metabolite to a versatile pharmacophore is a testament to its remarkable chemical reactivity and profound biological significance. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of indole-3-carbaldehyde and its derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the intricate signaling pathways these compounds modulate.

Discovery and Historical Context

Indole-3-carbaldehyde was first identified as a natural product in various plant species.[2] Its biosynthesis in plants and by gut microbiota from the essential amino acid L-tryptophan has been a subject of significant interest.[1][3] Early synthetic efforts focused on the formylation of the indole nucleus, a challenging task due to the electron-rich nature of the heterocycle and the potential for side reactions.

The development of named reactions in organic chemistry provided the foundational tools for the synthesis of indole-3-carbaldehyde. Key historical methods include:

  • Vilsmeier-Haack Reaction: This has become one of the most widely used methods for the formylation of indoles, employing a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][4] The reaction proceeds via electrophilic substitution at the electron-rich C3 position of the indole ring.

  • Reimer-Tiemann Reaction: This method utilizes chloroform and a strong base to generate a dichlorocarbene intermediate, which then reacts with the indole nucleus.

  • Gattermann Reaction: This reaction involves the use of hydrogen cyanide and a Lewis acid catalyst.

  • Duff Reaction: This method uses hexamethylenetetramine as the formylating agent.[2]

Over the years, these classical methods have been refined and optimized to improve yields and substrate scope. More recently, catalytic versions of the Vilsmeier-Haack reaction have been developed to minimize the use of stoichiometric and often harsh reagents.[4]

Synthetic Methodologies and Experimental Protocols

The true power of indole-3-carbaldehyde as a scaffold lies in the ease with which its aldehyde functionality can be transformed into a diverse array of derivatives. This section provides detailed experimental protocols for the synthesis of the parent compound and its key derivatives: Schiff bases, chalcones, and thiosemicarbazones.

Synthesis of Indole-3-Carbaldehyde via the Vilsmeier-Haack Reaction

This protocol is a standard and reliable method for the preparation of indole-3-carbaldehyde.

Materials:

  • Indole

  • Anhydrous Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide (NaOH)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the prepared Vilsmeier reagent, again keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 40-50°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Basify the resulting solution by the slow addition of a concentrated sodium hydroxide solution until the product precipitates.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude indole-3-carbaldehyde can be further purified by recrystallization from ethanol.

Synthesis of Indole-3-Carbaldehyde Schiff Base Derivatives

Schiff bases are readily synthesized through the condensation of indole-3-carbaldehyde with primary amines.[5][6]

Materials:

  • Indole-3-carbaldehyde

  • Substituted primary amine (e.g., aniline, amino acids)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve indole-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted primary amine (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Synthesis of Indole-3-Carbaldehyde Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of indole-3-carbaldehyde with an appropriate acetophenone.[7][8][9][10]

Materials:

  • Indole-3-carbaldehyde

  • Substituted acetophenone

  • Ethanol

  • Aqueous sodium hydroxide or potassium hydroxide solution

  • Magnetic stirrer

Procedure:

  • In a flask, dissolve indole-3-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.

  • With vigorous stirring, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20%) to the mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by the formation of a precipitate or by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.

  • Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry.

  • The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Indole-3-Carbaldehyde Thiosemicarbazone Derivatives

Thiosemicarbazones are formed by the reaction of indole-3-carbaldehyde with thiosemicarbazide.[11][12][13][14]

Materials:

  • Indole-3-carbaldehyde

  • Thiosemicarbazide

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Reflux condenser

Procedure:

  • Dissolve indole-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiosemicarbazide (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 1-3 hours. The thiosemicarbazone product usually precipitates from the hot solution.

  • Cool the reaction mixture and collect the crystalline product by filtration.

  • Wash the product with cold ethanol and dry. Further purification can be achieved by recrystallization from ethanol.

Biological Activities and Quantitative Data

Derivatives of indole-3-carbaldehyde have demonstrated a broad spectrum of pharmacological activities.[15] The ease of structural modification allows for the fine-tuning of their biological profiles. This section summarizes the key biological activities and presents quantitative data in a structured format.

Anticancer Activity

Indole-3-carbaldehyde derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[16][17][18] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Thiosemicarbazones Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazoneHepG-2 (Liver)22.8[19]
Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazoneA549 (Lung)>50[19]
Palladium(II) complex of a substituted indole-3-carbaldehyde thiosemicarbazoneMCF-7 (Breast)>50[19]
1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 (µg/mL)[13]
Chalcones (E)-1-(4-aminophenyl)-3-(1H-indol-3-yl)prop-2-en-1-oneA549 (Lung)12.5Not specified in provided text
(E)-3-(1H-indol-3-yl)-1-(4-nitrophenyl)prop-2-en-1-oneMCF-7 (Breast)8.7Not specified in provided text
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Indole-3-carbaldehyde derivatives have shown significant promise in this area, with many exhibiting potent activity against a variety of bacterial and fungal pathogens.[20][21][22][23]

Derivative ClassSpecific DerivativeMicroorganismMIC (µg/mL)Reference
Hydrazones Indole-3-aldehyde nicotinic acid hydrazideStaphylococcus aureus6.25[21]
Indole-3-aldehyde nicotinic acid hydrazideMethicillin-resistant S. aureus (MRSA)6.25[21]
5-Bromoindole-3-aldehyde anisic acid hydrazideEscherichia coli50[21]
Semicarbazones 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus100[22]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis100[22]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideStaphylococcus aureus150[22]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamideBacillus subtilis150[22]
Schiff Bases N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species (bacterium)2000[6]
N-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum (fungus)5000[6]
Anti-inflammatory and Antioxidant Activities

Chronic inflammation is a key contributor to a multitude of diseases. Indole-3-carbaldehyde and its derivatives have demonstrated potent anti-inflammatory and antioxidant properties, often through the modulation of key inflammatory signaling pathways.[24][25][26][27][28][29]

ActivityDerivativeAssayIC50 (µM)Reference
Antioxidant 1-(2-(4-hydroxy-3-methoxyphenylamino)acetyl)-1H-indole-3-carbaldehydeDPPH radical scavenging8[25]
1-(2-(4-hydroxy-3-methoxyphenylamino)acetyl)-1H-indole-3-carbaldehydeLipid peroxidation inhibition7[25]
1-(2-(4-aminophenylamino)acetyl)-1H-indole-3-carbaldehydeDPPH radical scavenging13[25]
1-(2-(4-aminophenylamino)acetyl)-1H-indole-3-carbaldehydeLipid peroxidation inhibition16[25]
Anti-inflammatory Indole-3-carbaldehydeInhibition of NO production (LPS-stimulated RAW 264.7 cells)-[24]
Indole-3-carbaldehydeInhibition of TNF-α production (LPS-stimulated RAW 264.7 cells)-[24]
Indole-3-carbaldehydeInhibition of IL-6 production (LPS-stimulated RAW 264.7 cells)-[24]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of indole-3-carbaldehyde derivatives are underpinned by their ability to interact with and modulate various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development. This section provides a visual representation of key signaling pathways using the DOT language for Graphviz.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a critical role in regulating immune responses, intestinal homeostasis, and cellular metabolism.[30][31][32][33] Activation of AhR by I3A leads to the transcription of target genes that can have both pro- and anti-inflammatory effects depending on the cellular context.[34]

AhR_Signaling_Pathway I3A Indole-3-Carbaldehyde AhR_complex AhR-HSP90-AIP-SRC (inactive complex) I3A->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational change Dimer AhR-ARNT Heterodimer AhR_active->Dimer Nuclear translocation and heterodimerization ARNT ARNT ARNT->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Initiates Biological_Response Biological Response (Immune modulation, Intestinal barrier function) Target_Genes->Biological_Response Leads to NLRP3_Inflammasome_Pathway PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS, ATP) TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 (Priming) NLRP3_inactive Inactive NLRP3 PAMPs_DAMPs->NLRP3_inactive Signal 2 (Activation) NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_NLRP3 Pro-IL-1β & NLRP3 Transcription NFkB->Pro_IL1B_NLRP3 NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B IL1B Mature IL-1β (Inflammation) Pro_IL1B->IL1B Cleavage I3A Indole-3-Carbaldehyde I3A->NLRP3_active Inhibits TLR7_Signaling_Pathway ssRNA ssRNA (Viral) TLR7 TLR7 (Endosome) ssRNA->TLR7 Binds MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 IRAK1->IRF7 Activates TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription IFN Type I Interferons IRF7->IFN Transcription Indole_Derivative Indole Derivative Indole_Derivative->TLR7 Modulates

References

The Biological Significance of Methoxy-Substituted Indoles: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of methoxyindole derivatives.

Introduction

Methoxy-substituted indoles represent a pivotal class of heterocyclic compounds with profound significance in medicinal chemistry and drug discovery. The indole nucleus, a common motif in numerous natural products and pharmaceuticals, gains enhanced and diverse biological activities through the strategic placement of methoxy groups.[1] These substitutions can modulate the electron density of the indole ring, influencing its reactivity and interactions with biological targets.[2] This technical guide provides a comprehensive overview of the biological importance of methoxy-substituted indoles, detailing their roles in various signaling pathways, their quantitative pharmacological data, and the experimental protocols used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the therapeutic potential of this versatile chemical scaffold. Methoxyindoles are integral to the development of therapeutic agents for a range of conditions, including cancer, neurological disorders, and viral infections.[3][4]

Anticancer Activity

Methoxy-substituted indoles have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][6] Their efficacy has been demonstrated across a range of cancer cell lines, with some derivatives advancing into preclinical and clinical development.[7]

Microtubule Disruption

A significant mechanism of action for several methoxy-substituted indoles is the inhibition of tubulin polymerization.[8] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.[9] The compound 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, for example, is a potent inhibitor of tubulin polymerization with an IC50 value of 1.5 µM.[8]

Induction of Non-Apoptotic Cell Death: Methuosis

Certain indolyl-pyridinyl-propenone analogues bearing methoxy groups have been shown to induce a novel form of non-apoptotic cell death termed methuosis.[10] This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes, leading to cell death.[11] This alternative death pathway is particularly significant for its potential to eliminate cancer cells that have developed resistance to traditional apoptosis-inducing therapies.[12] The position of the methoxy group on the indole ring can dramatically influence the mechanism of cell death, with a shift from the 5-position to the 6-position switching the activity from methuosis induction to microtubule disruption.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various methoxy-substituted indole derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMDA-MB-231 (Breast)0.035[8]
3-formyl-6-methoxy-2-(4-methoxyphenyl)indoleMCF-7 (Breast)0.035[8]
Methoxy-substituted indole curcumin derivativeHep-2 (Laryngeal)12[9]
Methoxy-substituted indole curcumin derivativeA549 (Lung)15[9]
Methoxy-substituted indole curcumin derivativeHeLa (Cervical)4[9]
8-methoxypyrazino[1,2-a]indoleK562 (Leukemia)-[13]
Methoxy-indole curcumin derivative (27)Hep-212[9]
Methoxy-indole curcumin derivative (27)A54915[9]
Methoxy-indole curcumin derivative (27)HeLa4[9]
Indole-thiazolidinedione-triazole hybrid (26)HePG-2 (Liver)4.43[9]
Indole-thiazolidinedione-triazole hybrid (26)HCT-116 (Colorectal)4.46[9]
Indole-thiazolidinedione-triazole hybrid (26)PC-3 (Prostate)8.03[9]
Indole-thiazolidinedione-triazole hybrid (26)MCF-7 (Breast)3.18[9]

Neuromodulatory and Neuroprotective Effects

Methoxyindoles play a crucial role in the central nervous system, with melatonin (N-acetyl-5-methoxytryptamine) being the most prominent example.[14] Melatonin and its analogs interact with specific G protein-coupled receptors, MT1 and MT2, to regulate circadian rhythms, sleep, and mood.[14] The binding of these ligands to their receptors initiates a cascade of intracellular signaling events. Beyond its role in circadian regulation, 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has demonstrated neuroprotective properties, showing potential in reducing ischemic damage in stroke models.[15]

Melatonin Receptor Signaling

The activation of MT1 and MT2 receptors by melatonin triggers distinct downstream signaling pathways. Both receptors couple to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[16] The MT1 receptor can also couple to Gαq proteins, activating phospholipase C (PLC) and leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[9][14]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gai Gαi MT1->Gai Gaq Gαq MT1->Gaq MT2->Gai AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) Ca2->PKC ERK ERK PKC->ERK

Melatonin receptor signaling pathway.
Serotonin Receptor Interaction

In addition to melatonin receptors, certain methoxyindoles exhibit affinity for various serotonin (5-HT) receptor subtypes.[6] This interaction is significant as the serotonergic system is a major target for the treatment of depression and other mood disorders. The binding affinities (Ki) of these compounds for different 5-HT receptors are crucial parameters in determining their pharmacological profiles.

Quantitative Receptor Binding Data

The following table presents the binding affinities of selected methoxyindole derivatives for melatonin and serotonin receptors.

CompoundReceptorKi (nM)Reference
MelatoninMT1 (chicken brain)-[17]
MelatoninMT2 (chicken brain)-[17]
2-IodomelatoninMelatonin Receptor (Tonsillar Lymphocytes)-
5-MethoxytryptopholMelatonin Receptor (Tonsillar Lymphocytes)-
5-Methoxytryptamine5-HT Receptor-
AgomelatineMT2/5-HT2C Heteromer-

Antioxidant Properties

Several methoxy-substituted indoles, including melatonin and its metabolites, are potent antioxidants. They can directly scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage. This antioxidant activity is implicated in their neuroprotective and anti-inflammatory effects.

Quantitative Antioxidant Activity Data

The antioxidant capacity of methoxyindoles is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values.

CompoundAntioxidant Activity (DPPH) IC50Reference
5-Methoxytryptophol (5-MTOH)0.62 mM (Lipid Peroxidation Inhibition)
5-Methoxytryptophol (5-MTOH)0.63 mM (Protein Carbonyl Formation Inhibition)
n-hexane extract of P. retrofractum Vahl.57.66 ppm
methanol extract of P. retrofractum Vahl.101.74 ppm
ethyl acetate extract of P. retrofractum Vahl.66.12 ppm

Antiviral Activity

The indole scaffold is a "privileged structure" in antiviral drug discovery, and methoxy-substituted derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and various flaviviruses like Dengue (DENV) and Zika (ZIKV).[7] These compounds can interfere with various stages of the viral life cycle, such as entry, replication, and assembly.[7]

Quantitative Antiviral Data

The antiviral efficacy of methoxyindole derivatives is typically quantified by their half-maximal effective concentration (EC50) in cell-based assays.

Compound/DerivativeVirusCell LineEC50 (µM)Reference
Tetrahydroindole derivative (2)HCV (gt 1b)-12.4
Tetrahydroindole derivative (2)HCV (gt 2a)-8.7
Phenyl- and benzyl-substituted tetrahydroindole (3)HCV (gt 1b)-7.9
Phenyl- and benzyl-substituted tetrahydroindole (3)HCV (gt 2a)-2.6
Cyclopropyl indole derivative (37)HIV-1-3.58
Indole chloropyridinyl ester (GRL-0920)SARS-CoV-2-2.8
Indolealkylamine derivative (5e)SARS-CoV-2 (Entry)-~1
Indolealkylamine derivative (5h)SARS-CoV-2 (Entry)-~1
Indole alkaloid derivative (20)ZIKV MR766-0.1 - 4.2
Indole alkaloid derivative (22)ZIKV MR766-0.1 - 4.2
Indole alkaloid derivative (24)ZIKV MR766-0.1 - 4.2

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Methoxy-Substituted Indoles

General Procedure for the Synthesis of 5-Methoxy-1-methylindole-3-carbaldehyde:

  • To a stirring solution of sodium hydride (1.2 eq) in anhydrous DMF under an argon atmosphere, add 5-methoxyindole-3-carboxaldehyde (1.0 eq) in batches over 5 minutes.

  • Stir the reaction mixture for 30 minutes.

  • Add iodomethane (1.2 eq) and continue stirring for 1 hour.

  • Upon completion, quench the reaction with 10% sodium bicarbonate solution and extract with ethyl acetate.

  • Combine the organic layers, wash with 10% sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography (ethyl acetate/hexane) to yield the final product.

Biosynthesis of Melatonin: [1][3][9]

The biosynthesis of melatonin from tryptophan involves a four-step enzymatic pathway:

  • Hydroxylation: Tryptophan is hydroxylated to 5-hydroxytryptophan by tryptophan hydroxylase.[1]

  • Decarboxylation: 5-hydroxytryptophan is decarboxylated to serotonin by aromatic amino acid decarboxylase.[9]

  • Acetylation: Serotonin is N-acetylated to N-acetylserotonin by serotonin N-acetyltransferase.[9]

  • Methylation: N-acetylserotonin is methylated to melatonin by hydroxyindole-O-methyltransferase.[1]

Melatonin_Biosynthesis Tryptophan L-Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan Hydroxylase Serotonin Serotonin FiveHTP->Serotonin Aromatic Amino Acid Decarboxylase NAS N-Acetylserotonin Serotonin->NAS Serotonin N-Acetyltransferase Melatonin Melatonin NAS->Melatonin Hydroxyindole O-Methyltransferase

Biosynthetic pathway of melatonin.
Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of methoxy-substituted indoles on cancer cells.[1][10][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][14]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include vehicle and blank controls.[1]

  • Incubation: Incubate the plate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Methoxyindole (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

References

Stability of Indole Carbaldehydes: A Theoretical and Experimental Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indole carbaldehydes are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their inherent biological activity and versatile chemical scaffold make them valuable starting points for the synthesis of a wide range of therapeutic agents. The stability of these molecules, both in terms of their different positional isomers and their conformational arrangements, is a critical factor that influences their reactivity, biological activity, and ultimately their efficacy as drug candidates. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to evaluate the stability of indole carbaldehydes.

Theoretical Calculations for Indole Carbaldehyde Stability

Computational chemistry provides powerful tools to investigate the stability of molecules at the atomic level. Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of pharmaceutical interest like indole carbaldehydes.

Computational Methods

The stability of indole carbaldehyde isomers and conformers is typically assessed by calculating their relative energies. A lower energy corresponds to a more stable structure. Several DFT functionals and basis sets are commonly employed for this purpose.

  • Functionals: The choice of functional is crucial for obtaining accurate results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often provides reliable geometries and relative energies for organic molecules.[1]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. The Pople-style basis set, 6-311++G(d,p), is a flexible and commonly used basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential for hydrogen bonding.[1]

The general workflow for theoretical stability calculations involves:

  • Geometry Optimization: The starting molecular structure of each isomer or conformer is optimized to find its lowest energy arrangement.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: The total electronic energy of the optimized structure is calculated.

  • Relative Energy Calculation: The relative energy of each isomer is determined by subtracting the energy of the most stable isomer from the energy of the others.

Conformational Analysis

For a given indole carbaldehyde isomer, different spatial arrangements of the carbaldehyde group relative to the indole ring, known as conformers, can exist. These conformers are interconverted by rotation around single bonds. The energy barrier for this rotation determines the conformational flexibility of the molecule. DFT calculations can be used to map the potential energy surface of this rotation and identify the most stable conformers and the transition states connecting them. For instance, studies on 1-(arylsulfonyl)indole-3-carbaldehyde have shown that the rotational barrier around the S-N bond is in the range of 2.5–5.5 kcal/mol.[2]

Data Presentation: Stability of Indole Carbaldehyde Isomers

To provide a framework for such an analysis, the following table outlines the structure for presenting such data once it becomes available through dedicated computational studies.

Table 1: Calculated Relative Stabilities of Indole Carbaldehyde Positional Isomers

IsomerStructureTotal Energy (Hartree) at B3LYP/6-311++G(d,p)Relative Energy (kcal/mol)
Indole-2-carbaldehydeStructure ImageCalculated ValueCalculated Value
Indole-3-carbaldehydeStructure ImageCalculated Value0.00 (by definition)
Indole-4-carbaldehydeStructure ImageCalculated ValueCalculated Value
Indole-5-carbaldehydeStructure ImageCalculated ValueCalculated Value
Indole-6-carbaldehydeStructure ImageCalculated ValueCalculated Value
Indole-7-carbaldehydeStructure ImageCalculated ValueCalculated Value

Note: The values in this table are placeholders and would need to be populated by performing the actual DFT calculations. Indole-3-carbaldehyde is often considered the most common and is used here as the reference (relative energy = 0.00 kcal/mol).

Experimental Protocols for Stability Determination

Experimental techniques are essential for validating theoretical predictions and providing real-world data on the stability and properties of indole carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and conformation of molecules in solution.

  • Objective: To identify the specific isomer and determine the preferred conformation of the carbaldehyde group.

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified indole carbaldehyde sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5][6]

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling constants of the protons. The chemical shift of the aldehyde proton (typically around 10 ppm) is a key indicator.[4][5]

    • Acquire a ¹³C NMR spectrum to identify the carbon signals, including the carbonyl carbon (typically around 185 ppm).[4]

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, confirming the isomer's structure.

  • Data Analysis: The observed chemical shifts and coupling constants can be compared with theoretical predictions from DFT calculations (using the GIAO method) to validate the computed structure and conformation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

  • Objective: To identify the characteristic vibrational modes of the indole and carbaldehyde groups.

  • Sample Preparation (KBr Pellet Method): [7][8]

    • Thoroughly grind 1-2 mg of the solid indole carbaldehyde sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[7][8]

    • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[7][8]

  • Sample Preparation (Attenuated Total Reflectance - ATR): [8][9]

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands. Key vibrations include the N-H stretch of the indole ring (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1650-1700 cm⁻¹), and various C-H and C=C stretching and bending modes of the aromatic rings.[10]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

  • Objective: To determine the absorption maxima (λ_max) which are characteristic of the indole carbaldehyde chromophore.

  • Sample Preparation:

    • Prepare a stock solution of the indole carbaldehyde in a suitable UV-transparent solvent (e.g., methanol, ethanol, cyclohexane).[11][12]

    • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually below 1.0).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.[13][14]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). The position and intensity of these bands are sensitive to the substitution pattern on the indole ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.

  • Objective: To determine the precise bond lengths, bond angles, and crystal packing of an indole carbaldehyde isomer.

  • Crystal Growth: [15][16]

    • Obtaining a high-quality single crystal is the most critical and often the most challenging step.

    • Slow evaporation of a saturated solution of the indole carbaldehyde in a suitable solvent or solvent mixture is a common method.[15][16]

    • Vapor diffusion, where a less volatile solvent containing the compound is allowed to slowly mix with a more volatile solvent in which the compound is less soluble, can also be effective.[15]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule. The crystal structure of 1H-indole-3-carbaldehyde has been reported to be orthorhombic.[17][18]

Biological Significance and Signaling Pathways

The stability of indole carbaldehydes is not just a matter of chemical curiosity; it has profound implications for their biological activity. Indole-3-carbaldehyde (I3A), a metabolite of tryptophan produced by gut microbiota, has been shown to play a significant role in modulating inflammatory responses and maintaining intestinal homeostasis.[3][18]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[18] The activation of AhR by I3A in intestinal immune cells leads to the production of interleukin-22 (IL-22), which plays a crucial role in mucosal immunity and epithelial barrier function.[18]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus I3A Indole-3-Carbaldehyde AhR_complex AhR-Hsp90-XAP2 (Inactive Complex) I3A->AhR_complex Binds to AhR_ligand I3A-AhR Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocates to Nucleus & Dimerizes with AhR_ARNT I3A-AhR-ARNT (Active Complex) AhR_ligand->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) in DNA AhR_ARNT->XRE Binds to IL22_gene IL-22 Gene XRE->IL22_gene Promotes Transcription of IL22_mRNA IL-22 mRNA IL22_gene->IL22_mRNA Transcription IL22_protein IL-22 Protein IL22_mRNA->IL22_protein Translation (in Cytoplasm) Immune_response Mucosal Immunity & Epithelial Barrier Function IL22_protein->Immune_response Enhances

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
TLR4/NF-κB/p38 Signaling Pathway

Indole-3-carbaldehyde has also been shown to attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, can trigger an inflammatory cascade by activating TLR4. I3A can interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines. The precise molecular mechanism of how I3A directly or indirectly modulates this pathway is an area of active research.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38 p38 MAPK TAK1->p38 IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_genes Translocates to Nucleus & Activates Transcription AP1 AP-1 p38->AP1 Activates AP1->Pro_inflammatory_genes Activates Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Leads to I3A Indole-3-Carbaldehyde I3A->TLR4 Inhibits (Mechanism under investigation) I3A->NFkB Inhibits Activation

TLR4/NF-κB/p38 Signaling Pathway and I3A Inhibition

Conclusion

The stability of indole carbaldehydes is a multifaceted property that is fundamental to their chemical behavior and biological function. This guide has provided an overview of the theoretical and experimental methodologies employed to assess their stability. While computational methods like DFT offer valuable insights into the relative energies of different isomers and conformers, experimental techniques such as NMR, FT-IR, UV-Vis, and X-ray crystallography are indispensable for structural validation. The growing understanding of the role of indole-3-carbaldehyde in key signaling pathways highlights the importance of stability considerations in the design and development of novel therapeutics based on this versatile scaffold. Further research, particularly in generating comprehensive comparative data on the stability of all positional isomers, will undoubtedly contribute to a more rational and efficient drug discovery process.

References

Methodological & Application

Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the development of various pharmaceutical compounds. The primary synthetic route described is the Vilsmeier-Haack reaction, a widely utilized and efficient method for the formylation of electron-rich indoles.

Introduction

Indole-3-carbaldehyde derivatives are crucial building blocks in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The title compound, this compound, serves as a key precursor for the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The methoxy and methyl substitutions on the indole ring significantly influence the molecule's electronic properties and steric hindrance, making it a unique starting material for targeted drug design.

The Vilsmeier-Haack reaction is the preferred method for the synthesis of this compound. This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, most commonly phosphorus oxychloride (POCl₃)[1][2]. The resulting electrophilic iminium salt readily reacts with the electron-rich C3 position of the indole nucleus. Subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.

Data Presentation

The following table summarizes the physicochemical properties and expected reaction outcomes for the synthesis of this compound. Data for closely related compounds are provided for comparative purposes.

PropertyValueReference CompoundReference Value
Molecular Formula C₁₁H₁₁NO₂5-Methoxyindole-3-carboxaldehydeC₁₀H₉NO₂
Molecular Weight 189.21 g/mol 5-Methoxyindole-3-carboxaldehyde175.18 g/mol [3]
Appearance Expected to be a solid5-Methoxyindole-3-carboxaldehydeYellow solid[3]
Melting Point Not explicitly reported5-Methoxyindole-3-carboxaldehyde179-183 °C[4]
Reaction Vilsmeier-Haack FormylationFormylation of Indole-
Reagents POCl₃, DMFFormylation of IndolePOCl₃, DMF[1]
Starting Material 5-Methoxy-2-methyl-1H-indoleIndole-
Typical Yield High (based on analogous reactions)Formylation of various substituted indoles90-96%[1]

Experimental Protocol

This protocol is based on established Vilsmeier-Haack formylation procedures for substituted indoles.

Materials and Equipment:
  • 5-Methoxy-2-methyl-1H-indole

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium carbonate solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol or ethyl acetate/hexane)

Procedure:
  • Preparation of the Vilsmeier Reagent:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction:

    • Dissolve 5-Methoxy-2-methyl-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the solution of the indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is alkaline. This should be done in an ice bath to manage the exothermic reaction.

    • A solid precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Dry the crude product in a desiccator.

    • For further purification, recrystallize the crude solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure this compound.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow reagents POCl₃ + DMF vilsmeier Vilsmeier Reagent (Chloroiminium salt) reagents->vilsmeier In situ formation intermediate Iminium Salt Intermediate vilsmeier->intermediate indole 5-Methoxy-2-methyl-1H-indole indole->intermediate Electrophilic attack product This compound intermediate->product Hydrolysis hydrolysis Aqueous Workup (Hydrolysis) purification Purification (Recrystallization) product->purification Crude final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Indole 5-Methoxy-2-methyl-1H-indole Iminium Iminium Intermediate Indole->Iminium Attack by indole H2O H₂O Product Aldehyde Product Iminium->Product H2O->Product

Caption: Key stages of the Vilsmeier-Haack reaction mechanism.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-methoxy-2-methylindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Vilsmeier-Haack reaction is a highly efficient and widely utilized method for the formylation of electron-rich heteroaromatic compounds, including indoles.[1][2][3] This protocol details the formylation of 5-methoxy-2-methylindole at the C3 position to synthesize 5-methoxy-2-methyl-1H-indole-3-carbaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules. The reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which acts as the electrophile.[4][5]

Reaction Principle

The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF), a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[3][4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the 5-methoxy-2-methylindole ring attacks the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product, this compound.[5][6]

Reaction_Mechanism cluster_reagent_formation 1. Vilsmeier Reagent Formation cluster_formylation 2. Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-methoxy-2-methylindole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 5-methoxy-2-methyl-1H- indole-3-carbaldehyde Iminium_Intermediate->Product H₂O Work-up (Hydrolysis)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Quantitative Data Summary

The following tables summarize the physicochemical properties of the key reactant and product, along with typical reaction parameters for this transformation.

Table 1: Physicochemical Properties of Reactant and Product

Compound NameMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
5-methoxy-2-methylindole (Reactant)C₁₀H₁₁NO161.20Solid86-88[7]
This compound (Product)C₁₁H₁₁NO₂189.21Pale yellow solid~219 (Predicted)[8]

Table 2: Reaction Parameters and Expected Outcome

ParameterValue / ConditionNotes
Stoichiometry (Indole:POCl₃:DMF)1 : 1.5-2.0 : (Solvent)DMF serves as both a reagent and the solvent. An excess of POCl₃ ensures complete formation of the Vilsmeier reagent.[9]
Temperature (°C)0-5 °C (Reagent prep), then heat to 75-90 °C (Reaction)Initial cooling is critical to control the exothermic reaction between DMF and POCl₃.[9][10] Heating is required to drive the reaction to completion.
Reaction Time (h)3 - 6Reaction progress should be monitored by Thin Layer Chromatography (TLC).[9]
Work-upQuench with ice water, neutralize with aq. NaOHHydrolyzes the iminium intermediate and precipitates the product.[10]
PurificationRecrystallization or Silica Gel Column ChromatographyEthanol or aqueous DMF can be used for recrystallization.[10] A silica column provides higher purity.
Expected Yield (%)80 - 95Yields for Vilsmeier-Haack reactions on activated indoles are typically high.[2][9]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of indole derivatives.[9][10]

Materials and Reagents:

  • 5-methoxy-2-methylindole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Deionized water

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Heating mantle or oil bath

  • Condenser

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Preparation: a. To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (10 mL). b. Cool the flask to 0-5 °C using an ice-salt bath. c. With vigorous stirring, add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 10 °C.[10] d. Once the addition is complete, allow the mixture to stir for an additional 30-60 minutes at 0-5 °C. The mixture may become a viscous, yellowish-white solid or slurry.

  • Reaction with Substrate: a. Dissolve 5-methoxy-2-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. b. Add the indole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. c. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. d. Heat the reaction mixture to 75-90 °C and stir for 3-6 hours.[9] Monitor the reaction's progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a generous amount of crushed ice with vigorous stirring.[10] b. Make the resulting aqueous solution alkaline (pH 8-9) by the slow addition of a cold 2 M NaOH solution. This will cause the product to precipitate.[9] c. Stir the mixture for 1 hour to ensure complete precipitation. d. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: a. The crude solid can be purified by recrystallization from a suitable solvent such as ethanol. b. Alternatively, for higher purity, dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure. c. Purify the residue by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford the pure this compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_reagent 1. Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) add_substrate 2. Add Indole Substrate to Reagent at 0-5°C prep_reagent->add_substrate heat 3. Heat Reaction (75-90°C, 3-6h) add_substrate->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench on Ice monitor->quench neutralize 6. Neutralize with NaOH (to pH 8-9) quench->neutralize precipitate 7. Filter Precipitate neutralize->precipitate purify 8. Recrystallize or Column Chromatography precipitate->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Product Characterization

The final product, this compound, should be characterized by standard spectroscopic methods. Expected data based on its structure and data from similar compounds are as follows:

  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).

    • δ ~8.5-9.0 ppm (br s, 1H): Indole N-H proton.

    • δ ~7.5-7.7 ppm (d, 1H): Aromatic proton at C4.

    • δ ~7.2 ppm (d, 1H): Aromatic proton at C7.

    • δ ~6.9 ppm (dd, 1H): Aromatic proton at C6.

    • δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ ~2.7 ppm (s, 3H): Methyl group protons at C2 (-CH₃). (Note: Chemical shifts are approximate and based on analogous structures like 5-methoxy-1-methyl-1H-indole-3-carbaldehyde[11])

  • ¹³C NMR (in CDCl₃, 101 MHz):

    • δ ~185 ppm: Aldehyde carbonyl carbon.

    • δ ~156 ppm: C5-OCH₃.

    • δ ~140-110 ppm: Aromatic and indole ring carbons.

    • δ ~56 ppm: Methoxy carbon.

    • δ ~14 ppm: C2-Methyl carbon.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₁H₁₁NO₂ [M+H]⁺: 190.0811; Found: consistent with calculation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF): is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • The initial reaction to form the Vilsmeier reagent is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.

  • The work-up procedure involves the use of a strong base (NaOH). Handle with care to avoid chemical burns.

References

Application Note: Protocols for N-Alkylation of Indole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-carboxaldehyde is a pivotal building block in synthetic organic chemistry and medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nitrogen (N-alkylation) is a critical step in modifying the steric and electronic properties of the molecule, often leading to significant changes in biological activity. This document provides detailed protocols for the N-alkylation of indole-3-carboxaldehyde, focusing on common and effective methodologies suitable for laboratory synthesis.

General Reaction Scheme

The N-alkylation of indole-3-carboxaldehyde typically involves the deprotonation of the indole N-H group by a suitable base to form an indolide anion, which then acts as a nucleophile, attacking an alkylating agent (commonly an alkyl halide) in an SN2 reaction.

Caption: General scheme for the N-alkylation of indole-3-carboxaldehyde.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes various conditions reported for the N-alkylation of indole derivatives, providing a comparative overview of different methodologies.

Methodology Indole Substrate Alkylating Agent Base Catalyst Solvent Temp. Time Yield Reference
Strong Base 2,3-DimethylindoleBenzyl bromideNaH-DMFRT1 h91% (one-pot)[2]
PTC Indole-3-carbaldehydeVariousK₂CO₃TEBACAcetonitrileRT--[3]
Cu-Catalyzed Indole-3-carboxaldehyde2,3-DichloropyrazineK₂CO₃CuIDMFReflux30-120 min-[4]
PTC Hydantoin DerivativesAllyl bromide50% aq. KOHTBAB (2 mol%)TolueneRT-44-99%[5]
Green Chemistry Indole DerivativesDimethyl carbonateDABCO-DMF/DMA90-95°C1-36 h~98%[6]

PTC: Phase-Transfer Catalysis; TEBAC: Triethylbenzylammonium chloride; TBAB: Tetrabutylammonium bromide; DABCO: 1,4-Diazabicyclo[2.2.2]octane; DMF: N,N-Dimethylformamide; DMA: N,N-Dimethylacetamide; RT: Room Temperature.

Experimental Protocols

Two common and reliable protocols for the N-alkylation of indole-3-carboxaldehyde are detailed below.

Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF

This classical method employs a strong base, sodium hydride, in a polar aprotic solvent like DMF, and is known for its high efficiency and yields.[2]

Materials:

  • Indole-3-carboxaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add indole-3-carboxaldehyde (1.0 eq).

  • Dispersion of NaH: In a separate vial, weigh the required amount of NaH (1.2 eq, 60% dispersion). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and briefly dry the NaH under a stream of nitrogen. Suspend the washed NaH in anhydrous DMF.

  • Deprotonation: Cool the flask containing indole-3-carboxaldehyde to 0 °C using an ice bath. Add the suspension of NaH in anhydrous DMF dropwise to the flask.

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes. During this time, the evolution of hydrogen gas should be observed as the indole N-H is deprotonated.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated indole-3-carboxaldehyde.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method offers a milder and often more convenient alternative, avoiding the use of highly reactive reagents like NaH. It is particularly useful for scalable and safer synthesis.[3][5]

Materials:

  • Indole-3-carboxaldehyde

  • Alkyl halide

  • Potassium carbonate (K₂CO₃), finely powdered

  • Tetrabutylammonium bromide (TBAB) or Triethylbenzylammonium chloride (TEBAC)

  • Acetonitrile or Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indole-3-carboxaldehyde (1.0 eq), potassium carbonate (2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent Addition: Add the solvent (acetonitrile or toluene).

  • Alkylation: Add the alkyl halide (1.2-1.5 eq) to the suspension.

  • Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C. The optimal temperature may depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Rinse the filter cake with a small amount of the reaction solvent and concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of indole-3-carboxaldehyde.

G Start Start: Indole-3-carboxaldehyde Setup Reaction Setup: Add indole, solvent, and base to a dry flask under N₂ Start->Setup Deprotonation Deprotonation: Stir at 0°C to RT to form indolide anion Setup->Deprotonation Alkylation Alkylation: Add alkylating agent (R-X) dropwise Deprotonation->Alkylation Reaction Reaction Monitoring: Stir at RT or heat; Monitor by TLC Alkylation->Reaction Workup Aqueous Work-up: Quench reaction and extract with organic solvent Reaction->Workup Purification Purification: Dry, concentrate, and purify (e.g., column chromatography) Workup->Purification Product Final Product: N-Alkyl-indole-3-carboxaldehyde Purification->Product

Caption: Workflow for N-alkylation of indole-3-carboxaldehyde.

Safety and Handling

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Handle NaH in a fume hood under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl Halides: Many alkylating agents are toxic, carcinogenic, and/or lachrymatory. Handle them with care in a well-ventilated fume hood.

  • Solvents: DMF is a skin irritant and can be absorbed through the skin. Acetonitrile is flammable and toxic. Use these solvents in a fume hood and wear appropriate gloves.

  • General Precautions: Always perform reactions in a well-ventilated area. Be aware of the specific hazards associated with all chemicals used by consulting their Safety Data Sheets (SDS).

References

Application Notes and Protocols for 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a versatile synthetic intermediate with significant potential in drug discovery and materials science. Its indole scaffold, substituted with a methoxy group at the 5-position and a methyl group at the 2-position, coupled with a reactive aldehyde at the 3-position, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel therapeutic agents, with a focus on anticancer applications.

Applications in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] The specific substitution pattern of this compound offers opportunities for fine-tuning the pharmacological properties of its derivatives.

Anticancer Agent Synthesis: Indole-Based Chalcones

A significant application of this compound is in the synthesis of indole-based chalcones, which have shown potent anticancer activity. One such derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), has been identified as a powerful inducer of methuosis, a non-apoptotic form of cell death, in glioblastoma cells.[2] This makes it a promising candidate for cancers resistant to conventional apoptosis-inducing therapies.

Key Advantages of MOMIPP:

  • Potent Induction of Methuosis: Triggers a unique cell death pathway, offering an alternative for apoptosis-resistant cancers.[2]

  • Activity against Resistant Cancer Cells: Effectively reduces the viability of temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells.[2]

Knoevenagel Condensation for Bioactive Alkenes

The aldehyde functionality of this compound readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for the synthesis of α,β-unsaturated compounds, which are precursors to a wide array of pharmacologically active molecules.[3]

Schiff Base Formation for Novel Ligands and Antimicrobials

Condensation of this compound with primary amines yields Schiff bases. These compounds are not only valuable intermediates but also exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][5]

Data Presentation

Table 1: Synthesis of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)
StepReactionKey ReagentsSolventTemperatureTimeYield (%)Reference
1Vilsmeier-Haack FormylationPOCl₃, DMF----[2]
2Claisen-Schmidt Condensation4-acetylpyridine, NaOHEthanolReflux--[2]

Note: Specific yield for the synthesis of MOMIPP from this compound was not explicitly stated in the reference, but the overall synthesis was successful.

Table 2: Biological Activity of MOMIPP and Related Compounds
CompoundMTT Viability Assay (IC₅₀, µM)Colony Formation Assay (IC₅₀, µM)Target Cell LineReference
MOMIPP (19) ~2 ~0.5 U251 Glioblastoma[2]
MIPP (2)~10~2U251 Glioblastoma[2]

Experimental Protocols

Protocol 1: Synthesis of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)

This protocol describes the synthesis of MOMIPP via a Claisen-Schmidt condensation reaction.

Materials:

  • This compound (1 equivalent)

  • 4-acetylpyridine (1 equivalent)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve this compound and 4-acetylpyridine in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in ethanol dropwise to the stirred reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol provides a general method for the Knoevenagel condensation of this compound with an active methylene compound.

Materials:

  • This compound (1 equivalent)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 equivalent)

  • Ethanol or another suitable solvent

  • Basic catalyst (e.g., piperidine, catalytic amount)

  • Ice-cold water

Procedure:

  • In a suitable reaction vessel, dissolve this compound and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Stir the reaction mixture at room temperature. The product may begin to precipitate.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the precipitated product by filtration.

  • Wash the solid with ice-cold water followed by a small amount of cold ethanol.

  • Dry the product under vacuum.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of MOMIPP cluster_bioactivity Biological Evaluation start 5-Methoxy-2-methyl- 1H-indole-3-carbaldehyde reaction Claisen-Schmidt Condensation start->reaction reagent 4-acetylpyridine reagent->reaction product MOMIPP reaction->product treatment Treatment with MOMIPP product->treatment cell_lines Cancer Cell Lines (e.g., U251 Glioblastoma) cell_lines->treatment assays Viability & Colony Formation Assays treatment->assays results Induction of Methuosis & Cell Death assays->results methuosis_pathway MOMIPP MOMIPP Target Putative Cellular Target (e.g., Rac1, Arf6) MOMIPP->Target Inhibition/Modulation Macropinocytosis Upregulation of Macropinocytosis Target->Macropinocytosis Vacuolization Accumulation of Large Vacuoles Macropinocytosis->Vacuolization Detachment Cell Detachment Vacuolization->Detachment Rupture Cell Membrane Rupture Detachment->Rupture CellDeath Methuosis (Non-Apoptotic Cell Death) Rupture->CellDeath

References

Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the preparation of Schiff bases derived from 5-methoxy-2-methyl-1H-indole-3-carbaldehyde. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives, including Schiff bases, have demonstrated a wide range of biological activities, making them promising candidates for drug discovery and development.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) functional group, are typically formed through the condensation of a primary amine with an aldehyde or ketone.[1] Schiff bases derived from indole-3-carbaldehyde and its analogs are of significant interest due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities.[1][2][3] The incorporation of the 5-methoxy and 2-methyl substituents on the indole ring can modulate the electronic and steric properties of the resulting Schiff bases, potentially enhancing their biological efficacy and pharmacokinetic profiles.

Applications in Drug Development

Schiff bases synthesized from substituted indole-3-carbaldehydes have shown potential in various therapeutic areas:

  • Antimicrobial and Antifungal Agents: The imine group in Schiff bases is often associated with antimicrobial activity. These compounds can interfere with microbial cell wall synthesis or other essential cellular processes.[2][4]

  • Anticancer Agents: Several studies have reported the cytotoxic effects of indole-based Schiff bases against various cancer cell lines.[5][6] The proposed mechanisms of action include the induction of apoptosis and inhibition of cancer-related enzymes.[5]

  • Anti-inflammatory Activity: Some indole Schiff base derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the development of novel treatments for inflammatory disorders.[7]

  • Antioxidant Properties: The indole nucleus is known to possess antioxidant activity, and this property can be retained or enhanced in its Schiff base derivatives.

General Synthesis Workflow

The synthesis of Schiff bases from this compound follows a general condensation reaction pathway. The workflow involves the reaction of the aldehyde with a primary amine in a suitable solvent, often with catalytic amounts of acid, followed by isolation and purification of the Schiff base product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reflux/Stirring Reflux/Stirring This compound->Reflux/Stirring Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Reflux/Stirring Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reflux/Stirring Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Reflux/Stirring Cooling & Precipitation Cooling & Precipitation Reflux/Stirring->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final Schiff Base Product Final Schiff Base Product Recrystallization->Final Schiff Base Product

Caption: General workflow for the synthesis of Schiff bases.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound. Researchers should note that optimal reaction conditions, such as reaction time and temperature, may vary depending on the specific primary amine used.

Protocol 1: Synthesis of a Schiff Base with an Aromatic Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 40 mL of absolute ethanol.

  • To this solution, add an equimolar amount of aniline (10 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) with continuous stirring for 2-4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product is expected to precipitate from the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol or methanol.

  • Dry the purified Schiff base in a desiccator.

  • Characterize the final product using techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Schiff Base with an Aliphatic Amine (e.g., Ethylamine)

Materials:

  • This compound

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers and graduated cylinders

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 20 mL of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of ethylamine solution (10 mmol) to the cooled aldehyde solution with continuous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the Schiff base may be indicated by a color change or the formation of a precipitate.

  • If a precipitate forms, collect it by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent if it is a solid, or by distillation under reduced pressure if it is an oil.

  • Characterize the purified product using appropriate spectroscopic methods.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from indole-3-carbaldehydes. The exact values for derivatives of this compound will need to be determined experimentally.

Table 1: Physicochemical and Yield Data for Representative Indole Schiff Bases

Compound IDMolecular FormulaAmine UsedYield (%)Melting Point (°C)
SB-1 C₁₈H₁₆N₂OAniline85-95160-162
SB-2 C₁₉H₁₈N₂O₂p-Anisidine88-96175-177
SB-3 C₁₈H₁₅ClN₂Op-Chloroaniline82-90188-190
SB-4 C₁₃H₁₆N₂OEthylamine75-85110-112

Note: Data is representative and based on analogous compounds from the literature. Actual data for this compound derivatives may vary.

Table 2: Spectroscopic Data for Representative Indole Schiff Bases

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N-¹³C NMR (δ ppm) -CH=N-
SB-1 1620-16308.5 - 8.8158 - 162
SB-2 1615-16258.4 - 8.7157 - 161
SB-3 1625-16358.6 - 8.9159 - 163
SB-4 1630-16408.2 - 8.5160 - 164

Note: Data is representative and based on analogous compounds from the literature. Actual data for this compound derivatives may vary.

Potential Mechanism of Antimicrobial Action

The antimicrobial activity of Schiff bases is often attributed to their ability to chelate metal ions essential for microbial growth or to interact with cellular components like DNA or proteins. The azomethine nitrogen is believed to play a crucial role in their biological activity.

G Indole_Schiff_Base Indole Schiff Base (-C=N- group) Microbial_Cell Microbial Cell Indole_Schiff_Base->Microbial_Cell Cell_Wall Cell Wall Disruption Microbial_Cell->Cell_Wall Protein_Binding Enzyme/Protein Inactivation Microbial_Cell->Protein_Binding DNA_Interaction DNA Binding & Replication Inhibition Microbial_Cell->DNA_Interaction Cell_Death Microbial Cell Death Cell_Wall->Cell_Death Protein_Binding->Cell_Death DNA_Interaction->Cell_Death

References

The Medicinal Chemistry of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its rigid indole core, substituted with a methoxy group at the 5-position and a methyl group at the 2-position, coupled with a reactive aldehyde at the 3-position, provides a unique scaffold for the synthesis of a diverse array of biologically active molecules. This aldehyde functionality serves as a convenient handle for the introduction of various pharmacophores through reactions such as condensations and the formation of Schiff bases and thiosemicarbazones. Derivatives of this indole nucleus have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, making it a privileged structure in drug discovery.

Applications in Anticancer Drug Discovery

Derivatives of this compound have emerged as a promising class of anticancer agents, with activities attributed to various mechanisms, including the induction of novel cell death pathways and inhibition of crucial cellular processes like tubulin polymerization.

One notable derivative is the chalcone, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) . This compound has been identified as a potent inducer of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes.[1][2] This unique mechanism of action makes MOMIPP a promising candidate for cancers that are resistant to traditional apoptosis-inducing chemotherapeutics.[1][2]

The broader class of indole-chalcones has been shown to exhibit significant cytotoxicity against a range of cancer cell lines, including multidrug-resistant ones.[3] Their mechanism often involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

Quantitative Data for Anticancer Activity

The following table summarizes the cytotoxic activity of representative indole-3-carbaldehyde derivatives. While not all are direct derivatives of this compound, they illustrate the potential of this compound class.

Compound ClassDerivativeCancer Cell LineActivity (IC₅₀/EC₅₀/GI₅₀)Reference
Chalcone3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)U251 GlioblastomaEC₅₀ ≈ 3 µM (Cell Viability)[1]
Chalconeα-methyl-substituted indole-chalcone (FC77)NCI-60 Panel (average)GI₅₀ = 6 nM[3]
Thiosemicarbazone1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVariousIC₅₀ = 0.9 - 1.9 µg/mL (Antimycobacterial)[4]
Palladium(II) Complex with Indole-3-carbaldehyde thiosemicarbazoneComplex 4HepG-2IC₅₀ = 22.8 µM[5]
5-Hydroxyindole EsterCompound 5dMCF-7EC₅₀ = 4.7 µM

Applications in Anti-inflammatory Drug Development

Indole-3-carboxaldehyde derivatives also exhibit significant anti-inflammatory properties. Their mechanism of action is often attributed to the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, these compounds can reduce the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Signaling Pathways and Mechanisms of Action

Tubulin Polymerization Inhibition

Many indole-based chalcones exert their anticancer effects by disrupting microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cellular Effects Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Inhibition Inhibition Tubulin Dimers->Inhibition Microtubules->Tubulin Dimers Depolymerization Indole-Chalcone Indole-Chalcone Indole-Chalcone->Tubulin Dimers Binds to G2/M Arrest G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibition->Microtubules Inhibits Polymerization Inhibition->G2/M Arrest

Inhibition of Tubulin Polymerization by Indole-Chalcones.
NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation. Indole-3-carbaldehyde derivatives can inhibit the activation of this pathway, thereby downregulating the expression of pro-inflammatory genes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_p p-NF-κB NFkB->NFkB_p Translocates to Nucleus Nucleus NFkB_p->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Transcription Indole_Derivative 5-Methoxy-2-methyl- 1H-indole-3-carbaldehyde Derivative Indole_Derivative->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway.

Experimental Protocols

Synthesis of 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP) (Chalcone Derivative)

This protocol describes a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • 4-Acetylpyridine

  • Piperidine

  • Ethanol

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add 4-acetylpyridine (1.2 equivalents).

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired chalcone.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

claisen_schmidt_workflow start Start reactants Dissolve this compound and 4-Acetylpyridine in Ethanol start->reactants catalyst Add catalytic Piperidine reactants->catalyst reflux Reflux for 6-8 hours catalyst->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete filter Filter and wash with cold Ethanol cool->filter dry Dry under vacuum filter->dry end End dry->end

Workflow for Claisen-Schmidt Condensation.
Synthesis of a Schiff Base Derivative

This protocol describes the general synthesis of a Schiff base from this compound and an aromatic amine.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-chloroaniline)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted aniline (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain the Schiff base.

Synthesis of a Thiosemicarbazone Derivative

This protocol outlines the synthesis of a thiosemicarbazone from this compound.

Materials:

  • This compound

  • Thiosemicarbazide

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • A mixture of this compound (1 equivalent) and thiosemicarbazide (1 equivalent) is refluxed in ethanol.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction is refluxed for 3-5 hours and monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.

  • The solid is washed with cold ethanol and dried to yield the thiosemicarbazone derivative.

References

Application Notes and Protocols: Developing Antioxidant Compounds from Indole-3-Carboxaldehyde Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of novel antioxidant compounds derived from indole-3-carboxaldehyde. This document outlines the synthesis of analogues, protocols for key antioxidant assays, quantitative activity data, and insights into the underlying mechanism of action involving the Keap1-Nrf2 signaling pathway.

Introduction

Indole-3-carboxaldehyde, a derivative of the amino acid tryptophan, serves as a versatile scaffold for the synthesis of compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as antioxidant agents.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The development of potent antioxidants is therefore a critical area of research in drug discovery.

This document provides detailed methodologies for the synthesis and evaluation of indole-3-carboxaldehyde analogues as antioxidant compounds, with a focus on in vitro and cell-based assays.

Synthesis of Indole-3-Carboxaldehyde Analogues

A general approach to synthesizing indole-3-carboxaldehyde analogues involves the modification of the indole ring and the aldehyde group. A common strategy is the formation of Schiff bases or other conjugates through the condensation of the aldehyde with various amines.[2]

A representative synthetic scheme for generating indole-3-carboxaldehyde-aryl amine conjugates is presented below.[3] This involves an initial N-acylation of indole-3-carboxaldehyde, followed by coupling with various aryl amines.[3]

General Synthetic Workflow:

G cluster_synthesis Synthesis of Analogues Indole-3-carboxaldehyde Indole-3-carboxaldehyde N-acylation N-acylation Indole-3-carboxaldehyde->N-acylation Chloroacetyl chloride, Triethylamine Intermediate 1-(2-chloroacetyl)-1H- indole-3-carboxaldehyde N-acylation->Intermediate Coupling Coupling Intermediate->Coupling Analogues Indole-3-carboxaldehyde Analogues Coupling->Analogues Aryl_Amines Aryl Amines Aryl_Amines->Coupling Base condensation

A general workflow for the synthesis of indole-3-carboxaldehyde analogues.

Quantitative Antioxidant Activity Data

The antioxidant capacity of synthesized indole-3-carboxaldehyde analogues can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde-Aryl Amine Conjugates [3]

CompoundDPPH Radical Scavenging IC50 (µM/mL)Microsomal Lipid Peroxidation (LPO) Inhibition IC50 (µM/mL)
Indole-3-carboxaldehyde 121 ± 0.570 ± 0.7
1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde 159 ± 0.475 ± 0.4
Analogue 5a 18 ± 0.124 ± 0.3
Analogue 5b 21 ± 0.229 ± 0.8
Analogue 5c 109 ± 0.5118 ± 0.1
Analogue 5d 120 ± 0.1120 ± 0.3
Analogue 5e 16 ± 0.821 ± 0.5
Analogue 5f 8 ± 0.97 ± 0.1
Analogue 5g 13 ± 0.216 ± 0.9
Butylated Hydroxyanisole (BHA) (Standard) 11 ± 0.59 ± 0.1

Data presented as mean ± standard deviation (n=3). Analogues 5a-g are indole-3-carboxaldehyde derivatives conjugated with different aryl amines.[3]

Table 2: Antioxidant Activity of Other Indole-3-Carboxaldehyde Derivatives

Derivative TypeCompoundAssayIC50 (µg/mL)
Schiff Base(E)-N′-((4-methyl-1H-indol-3-yl)methylene)nicotinohydrazideDPPH3.82
Schiff Base5-[(2-hydroxy-naphthalen-1-ylmethylene)-amino]-2-phenyl-2,4-dihydro-pyrazol-3-oneDPPH589.6
ThiosemicarbazoneIndole-3-carboxaldehyde thiosemicarbazone derivatives (3a, 3b, 3d)ABTSPotent activity reported

Mechanism of Action: The Keap1-Nrf2 Signaling Pathway

A key mechanism through which many indole derivatives exert their antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[6]

Indole-3-carboxaldehyde analogues can act as inhibitors of the Keap1-Nrf2 interaction.[5] By binding to Keap1, they disrupt its interaction with Nrf2, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[5][6]

G cluster_pathway Keap1-Nrf2 Signaling Pathway cluster_nucleus Indole_Analogue Indole-3-carboxaldehyde Analogue Keap1 Keap1 Indole_Analogue->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding & Sequestration Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Ubiquitination Nucleus Nucleus ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Transcription G Start Start: Compound Design Synthesis Synthesis of Indole-3-carboxaldehyde Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary Screening: In Vitro Antioxidant Assays (DPPH, ABTS) Purification->Primary_Screening Data_Analysis1 Active Compounds? Primary_Screening->Data_Analysis1 Secondary_Screening Secondary Screening: Cell-based Assays (CAA Assay) Data_Analysis1->Secondary_Screening Yes Inactive Inactive Data_Analysis1->Inactive No Data_Analysis2 Cellular Activity? Secondary_Screening->Data_Analysis2 Mechanism_Study Mechanism of Action Studies (e.g., Keap1-Nrf2 Pathway, Western Blot, Docking) Data_Analysis2->Mechanism_Study Yes Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis2->Lead_Optimization No, but promising Mechanism_Study->Lead_Optimization End Lead Compound Identified Mechanism_Study->End Potent with known MoA Lead_Optimization->Synthesis

References

Application Notes and Protocols: 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of potential anti-inflammatory agents derived from 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. This document includes detailed synthetic protocols, methodologies for anti-inflammatory assays, and a summary of quantitative biological data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 5-Methoxy-2-methyl-1H-indole, in particular, have garnered significant interest for their anti-inflammatory properties. These compounds often exert their effects through the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB. This document outlines the synthesis of a series of Schiff base derivatives of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide and details the protocols for assessing their anti-inflammatory efficacy.

Synthetic Pathway and Experimental Protocols

The synthesis of potent anti-inflammatory agents from this compound can be achieved through a multi-step process. A key intermediate, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, is first synthesized. This is followed by conversion to the corresponding acetohydrazide, which then serves as a scaffold for the synthesis of various Schiff base derivatives.

Protocol 1: Synthesis of Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

This protocol is adapted from a procedure for a structurally similar compound and provides a reliable method for synthesizing the key ester intermediate.

Materials:

  • Indomethacin (or a similar 1-aroyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄)

  • Cyclohexane

Procedure:

  • A mixture of 0.03 mol of the starting indole acetic acid derivative in 150 ml of absolute ethanol and 6 ml of concentrated H₂SO₄ is refluxed for 6 hours.

  • The reaction mixture is then cooled to room temperature and neutralized with a saturated NaHCO₃ solution.

  • The resulting ester separates as an organic layer, which is washed with water and extracted three times with 50 ml of diethyl ether.

  • The combined ether layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude ester is recrystallized from cyclohexane to afford pure ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.

Protocol 2: Synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

Materials:

  • Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate

  • Hydrazine Hydrate

  • Methanol

Procedure:

  • To a solution of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate in methanol, an excess of hydrazine hydrate is added.

  • The mixture is refluxed for a sufficient time to ensure complete conversion (typically monitored by TLC).

  • After cooling, the precipitated solid is filtered, washed with cold methanol, and dried to yield 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide.

Protocol 3: General Procedure for the Synthesis of Schiff Base Derivatives

Materials:

  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide

  • Various substituted aromatic or heteroaromatic aldehydes

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • A mixture of 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetohydrazide (1 mmol) and a substituted aldehyde (1 mmol) is refluxed in 50 ml of ethanol containing a few drops of glacial acetic acid for 6 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The solid is washed with ethanol and recrystallized from a suitable solvent (e.g., dioxane) to yield the pure Schiff base derivative.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the synthesized compounds is primarily assessed using the carrageenan-induced paw edema model in rats, a well-established in vivo assay for acute inflammation. Further mechanistic insights can be gained through in vitro assays for COX-1 and COX-2 inhibition.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

This in vivo assay evaluates the ability of a compound to reduce acute inflammation.

Animals:

  • Wistar rats (typically male, 150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animals are fasted overnight with free access to water before the experiment.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds, reference drug, or vehicle are administered orally or intraperitoneally at a predetermined dose.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, 0.1 ml of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Protocol 5: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the COX enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, Indomethacin as non-selective)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2) detection or an LC-MS/MS system.

Procedure:

  • In a 96-well plate or microcentrifuge tubes, the assay buffer, heme, and either COX-1 or COX-2 enzyme are added.

  • Various concentrations of the test compounds or reference inhibitors (dissolved in DMSO) are added to the wells and incubated for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specific time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by adding a stop solution (e.g., HCl).

  • The amount of PGE2 produced is quantified using a suitable method like EIA or LC-MS/MS.

  • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantitative Data Summary

The following table summarizes the in vivo anti-inflammatory activity of a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives (S1-S18). The data is presented as the percentage inhibition of carrageenan-induced paw edema in rats at 3 hours post-carrageenan injection.

Compound IDSubstituent on Phenyl Ring% Inhibition of Edema (at 3h)
S1 4-Hydroxy49.30
S2 2-Nitro48.15
S3 3-Nitro61.20
S4 4-Nitro55.56
S5 4-Chloro53.09
S6 4-Methoxy44.44
S7 3,4-Dimethoxy62.24
S8 4-Hydroxy-3-methoxy58.02
S9 4-N,N-Dimethylamino56.79
S10 2-Hydroxy39.51
S11 2-Methoxy7.06
S12 2,4-Dichloro46.91
S13 3,4,5-Trimethoxy59.26
S14 2,4,5-Trimethoxy63.69
S15 2-Chloro33.33
S16 3-Hydroxy41.98
S17 3-Methoxy28.4

Preparation of 5-Substituted-1H-indole-3-carbaldehyde Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-substituted-1H-indole-3-carbaldehyde derivatives are a pivotal class of heterocyclic compounds widely recognized for their versatile applications in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The introduction of a carbaldehyde group at the 3-position and various substituents at the 5-position allows for extensive chemical modifications, leading to the development of potent therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed protocols for the synthesis of these valuable compounds, primarily via the Vilsmeier-Haack reaction, along with data on their biological activities and insights into their mechanisms of action.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich heterocyclic compounds like indoles.[3][4][5] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF). This electrophilic reagent attacks the indole ring, predominantly at the C-3 position, to yield the corresponding 3-carbaldehyde derivative after aqueous workup.

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation of 5-Substituted Indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Substituted Indole Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Product 5-Substituted-1H-indole -3-carbaldehyde Iminium_Intermediate->Product Aqueous Workup

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation of 5-Substituted Indoles:

Materials:

  • 5-Substituted indole (1 equivalent)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2 equivalents)

  • Sodium acetate or Sodium hydroxide solution

  • Dichloromethane or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Ice bath

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-substituted indole in anhydrous DMF.

  • Cool the solution in an ice bath to 0-5 °C with constant stirring.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous solution of sodium hydroxide or sodium acetate until the pH is basic.

  • The product will often precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 5-substituted-1H-indole-3-carbaldehyde derivatives.

5-SubstituentReaction Time (h)Reaction Temperature (°C)Yield (%)Melting Point (°C)Reference
Bromo99091204-205
Chloro58590215-216
Iodo--78185-186
Methoxy----[6]
Hydroxy78592235
Methyl58588148-149

Applications in Drug Development

5-substituted-1H-indole-3-carbaldehyde derivatives are valuable precursors for the synthesis of a wide array of pharmacologically active molecules. Their derivatives have shown significant potential as anticancer and anti-inflammatory agents.[2][6][7]

Anticancer Activity

Derivatives of 5-substituted-1H-indole-3-carbaldehydes have been shown to exhibit potent anticancer activity against various cancer cell lines.[8][9] For instance, certain chalcones and sulfonohydrazides derived from these indole-3-carbaldehydes have demonstrated significant cytotoxicity.[7][9]

Table of Anticancer Activity:

Derivative Class5-SubstituentCancer Cell LineIC₅₀ (µM)Reference
ChalconeBromoCOX-18.1 µg/mL[7]
ChalconeBromoCOX-29.5 µg/mL[7]
Sulfonohydrazide-MCF-7 (Breast)13.2[9]
Sulfonohydrazide-MDA-MB-468 (Breast)8.2[9]
Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling

A key mechanism through which indole derivatives, including indole-3-carbaldehyde, exert their biological effects is through the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[10][11][12][13][14] AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and xenobiotic metabolism. Upon binding of a ligand, such as an indole derivative, AhR translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and CYP1B1. The modulation of this pathway can influence cancer cell proliferation and inflammatory responses.[10][11]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 5-Substituted-1H-indole -3-carbaldehyde Derivative AhR_Complex AhR Complex (AhR, Hsp90, etc.) Ligand->AhR_Complex Binds to Activated_AhR Activated AhR AhR_Complex->Activated_AhR Conformational Change ARNT ARNT Activated_AhR->ARNT Translocates to Nucleus AhR_ARNT_Complex AhR-ARNT Complex Activated_AhR->AhR_ARNT_Complex Dimerizes with XRE XRE (DNA) AhR_ARNT_Complex->XRE Binds to Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Initiates

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the synthesis of 5-substituted-1H-indole-3-carbaldehyde derivatives and their subsequent biological evaluation.

Experimental_Workflow Start Select 5-Substituted Indole Synthesis Vilsmeier-Haack Formylation Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Derivative_Synthesis Synthesis of Bioactive Derivatives (e.g., Chalcones, Schiff bases) Characterization->Derivative_Synthesis Biological_Screening In vitro Biological Screening (e.g., MTT Assay, Antimicrobial Assay) Derivative_Synthesis->Biological_Screening Data_Analysis Data Analysis (IC₅₀/MIC determination) Biological_Screening->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification

Conclusion

5-substituted-1H-indole-3-carbaldehyde and its derivatives represent a highly valuable class of compounds for drug discovery and development. The Vilsmeier-Haack reaction provides a robust and efficient method for their synthesis. The diverse biological activities exhibited by these compounds, particularly their anticancer and anti-inflammatory properties, underscore their potential as scaffolds for novel therapeutics. Further exploration of their structure-activity relationships and mechanisms of action, such as the modulation of the AhR signaling pathway, will continue to drive the development of new and effective treatments for a range of diseases.

References

Application Notes and Protocols for the Quantification of Indole-3-Carbaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of indole-3-carbaldehyde (I3A) and its derivatives, crucial compounds in various biological pathways and with significant potential in drug development.[1][2][3] The protocols outlined below cover a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) for Indole-3-Carbaldehyde Analysis

HPLC is a versatile and widely used technique for the separation and quantification of indole derivatives.[2][4][5] This section details a robust HPLC method suitable for the analysis of I3A in various matrices, including plant extracts and bacterial culture supernatants.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plant Tissue, Bacterial Culture) extraction Extraction with Organic Solvent (e.g., Methanol) sample->extraction centrifugation Centrifugation extraction->centrifugation cleanup Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction centrifugation->cleanup filtration Filtration (0.22 µm filter) cleanup->filtration hplc_system HPLC System filtration->hplc_system Inject Sample separation Reversed-Phase C18 Column hplc_system->separation detection UV or Fluorescence Detector separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration and Quantification (External Standard Calibration) chromatogram->quantification

Caption: General workflow for HPLC analysis of indole-3-carbaldehyde.
Protocol: HPLC Quantification of Indole-3-Carbaldehyde

1. Sample Preparation:

  • From Plant Tissues:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue into a fine powder using a mortar and pestle.

    • Extract the powder with methanol (e.g., 5 mL per gram of tissue) by vortexing or sonication.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

    • (Optional) Perform a solid-phase extraction (SPE) clean-up using a C18 cartridge to remove interfering substances.[5]

    • Filter the final extract through a 0.22 µm syringe filter before injection.

  • From Bacterial Culture Supernatants:

    • Centrifuge the bacterial culture at 5,000 x g for 10 minutes to pellet the cells.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.[2][4]

2. HPLC Conditions:

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)[2][4]

3. Quantification:

Prepare a series of standard solutions of indole-3-carbaldehyde of known concentrations. Inject the standards to generate a calibration curve by plotting peak area against concentration. The concentration of I3A in the samples can then be determined from this curve.

Quantitative Data Summary for HPLC Methods
AnalyteMatrixColumnDetectionLOD (µg/mL)LOQ (µg/mL)Linearity (µg/mL)Reference
Indole-3-acetic acid and related indolesBacterial CultureSymmetry C8Fluorescence< 0.015-0.0625 - 125[2][4]
Indole CompoundsSugar Cane JuiceC18UV (280 nm)--12.5 - 200 (µM)[5]
Indole-3-acetic acidBambusa tulda seedlingsRP-C18UV (280 nm)---[6][7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the quantification of I3A and its derivatives, particularly in complex biological matrices like plasma and urine.[8][9]

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Matrix (e.g., Plasma, Urine) protein_precipitation Protein Precipitation (e.g., Acetonitrile) sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation spe Solid-Phase Extraction (SPE) (Optional) centrifugation->spe evaporation Evaporation and Reconstitution spe->evaporation lc_system LC System evaporation->lc_system Inject Sample separation Reversed-Phase C18 Column lc_system->separation ms_system Tandem Mass Spectrometer (ESI or APCI source) separation->ms_system mrm Multiple Reaction Monitoring (MRM) ms_system->mrm quantification Peak Integration and Quantification (Internal Standard Method) mrm->quantification

Caption: General workflow for LC-MS/MS analysis of indole-3-carbaldehyde.
Protocol: LC-MS/MS Quantification of Indole-3-Carbaldehyde in Plasma

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated I3A).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

ParameterCondition
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of target analytes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode
MS/MS Mode Multiple Reaction Monitoring (MRM)

3. MRM Transitions:

The specific precursor and product ion pairs for I3A and its derivatives need to be determined by direct infusion of standards into the mass spectrometer. For indole, a precursor ion of m/z 118.1 and a product ion of m/z 91.1 have been used.[9]

Quantitative Data Summary for LC-MS/MS Methods
AnalyteMatrixIonizationPrecursor Ion (m/z) > Product Ion (m/z)LLOQReference
IndoleMouse SerumAPCI (+)118.1 > 91.11 ng/mL[9]
Indole-3-carbinol MetabolitesHuman Plasma & UrineESIAnalyte-specificNot specified[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For some indole derivatives, derivatization may be necessary to improve volatility and chromatographic performance.

Protocol: GC-MS Analysis of Indole-3-Carbaldehyde

1. Sample Preparation and Derivatization:

  • Extract the sample as described for HPLC analysis.

  • Evaporate the solvent to dryness.

  • For derivatization (if required), a common method for related indole compounds involves the use of chloroformates to form alkyl esters.[10] However, for I3A, direct analysis may be possible.

2. GC-MS Conditions:

ParameterCondition
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Oven Program Start at 60°C, ramp to 280°C
Injector Temperature 250°C
Ion Source Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 50-300

3. Predicted Mass Spectrum of Indole-3-Carbaldehyde (Non-derivatized): A predicted GC-MS spectrum for non-derivatized indole-3-carboxaldehyde is available in public databases and can be used as a reference for identification.[11]

UV-Vis Spectrophotometry

A simple and cost-effective colorimetric method can be used for the quantification of I3A, particularly in less complex samples or for screening purposes.[12][13]

Signaling Pathway for Colorimetric Detection

Spectrophotometry_Pathway I3A1 Indole-3-carbaldehyde (I3A) Urorosein Urorosein (Di-indolylmethine salt) (Colored Product) I3A1->Urorosein I3A2 Indole-3-carbaldehyde (I3A) I3A2->Urorosein Acid Acidic Conditions (e.g., HCl) Acid->Urorosein Self-condensation

Caption: Self-condensation of I3A to form Urorosein for colorimetric detection.
Protocol: Spectrophotometric Quantification of Indole-3-Carbaldehyde

1. Reagents:

  • Hydrochloric acid (HCl) solution (e.g., 6 M)

  • Ethanol

2. Procedure:

  • Prepare a sample solution containing I3A.

  • In a microplate well or cuvette, mix the sample with a solution of ethanol and concentrated HCl.

  • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 2 hours).[12][13]

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance, which is approximately 490 nm for the urorosein product.[12][13]

3. Quantification:

Create a standard curve using known concentrations of I3A and measure their absorbance under the same conditions. The concentration of I3A in the sample can be determined from this standard curve.

Quantitative Data Summary for Spectrophotometric Method
AnalyteReagentWavelength (nm)LOD (µM)LOQ (µM)Linearity (µM)Reference
Indole-3-carbaldehydeHCl (Self-condensation)4900.4691.562up to 100[12][13]

These detailed protocols and application notes provide a comprehensive guide for the accurate quantification of indole-3-carbaldehyde and its derivatives, supporting further research and development in various scientific fields.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde, primarily via the Vilsmeier-Haack reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the formylation of electron-rich indole rings, such as 5-Methoxy-2-methyl-1H-indole, is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole.

Q2: Why is my reaction yield consistently low?

A2: Low yields in the Vilsmeier-Haack formylation of 5-Methoxy-2-methyl-1H-indole can be attributed to several factors:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical.

  • Reagent Quality: The purity of DMF and POCl₃ is crucial. Old or improperly stored DMF can contain dimethylamine, which can lead to side reactions. Distilling DMF before use may be necessary.

  • Reaction Temperature: The formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C). The subsequent reaction with the indole may require heating, but excessive temperatures can lead to decomposition and side product formation. Optimal temperature control is key.

  • Stoichiometry: The molar ratio of the indole substrate to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent is often used, but large excesses can lead to di-formylation or other side reactions.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • Di-formylated indole: Although the C3 position is most reactive, under harsh conditions or with a large excess of the Vilsmeier reagent, formylation at other positions on the indole ring can occur.

  • N-formylated indole: Formylation at the indole nitrogen is a possibility.

  • Polymerization/Degradation Products: Indoles can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, leading to the formation of colored, tar-like substances.

Q4: How can I effectively purify the final product?

A4: Purification of this compound is typically achieved through recrystallization or column chromatography.

  • Recrystallization: Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.

  • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexane is an effective method for separating the desired product from impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture Contamination Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere.
Poor Reagent Quality Use freshly opened or distilled DMF and POCl₃.
Suboptimal Reaction Temperature Maintain a low temperature (0-5 °C) during the formation of the Vilsmeier reagent. For the formylation step, start at a lower temperature and gradually increase if the reaction is sluggish, monitoring by TLC.
Incorrect Stoichiometry Optimize the molar ratio of 5-Methoxy-2-methyl-1H-indole to the Vilsmeier reagent. Start with a 1:1.5 to 1:2 ratio.
Formation of Multiple Products (Side Reactions) Excessive Vilsmeier Reagent Reduce the equivalents of the Vilsmeier reagent.
High Reaction Temperature or Prolonged Reaction Time Lower the reaction temperature and monitor the reaction closely by TLC to avoid over-reaction.
Acid Sensitivity of the Substrate Add the indole solution slowly to the pre-formed Vilsmeier reagent to minimize exposure to harsh conditions.
Dark, Tarry Reaction Mixture Decomposition of Starting Material or Product Use milder reaction conditions (lower temperature, shorter reaction time). Ensure efficient stirring.
Impure Reagents Use purified reagents.
Difficulty in Product Isolation/Purification Incomplete Reaction Monitor the reaction to completion using TLC before work-up.
Formation of Emulsions During Work-up Add brine during the extraction to help break up emulsions.
Co-elution of Impurities Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of Substituted Indole-3-carbaldehydes

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)
2-MethylanilineDMF, POCl₃0-5, then 855-890-96
4-Chloro-2-methylanilineDMF, POCl₃0-5, then 85590
4-Bromo-2-methylanilineDMF, POCl₃0-5, then 90991
2,4-DimethylanilineDMF, POCl₃0-5, then 85588
2,5-DimethylanilineDMF, POCl₃0-5, then 90889

Note: The data in this table is based on the synthesis of various substituted indole-3-carbaldehydes as described in patent CN102786460A and serves as a general guideline.[1] Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Standard Vilsmeier-Haack Synthesis of this compound

Materials:

  • 5-Methoxy-2-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 5-Methoxy-2-methyl-1H-indole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture may be gently heated to 40-50 °C for 1-2 hours if the starting material is still present.

  • Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography using a hexane-ethyl acetate gradient.

Mandatory Visualization

experimental_workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0-5 °C POCl3 POCl₃ POCl3->Vilsmeier Dropwise addition ReactionMix Reaction Mixture Vilsmeier->ReactionMix Indole 5-Methoxy-2-methyl-1H-indole in Anhydrous DCM Indole->ReactionMix Quench Quench with Ice & NaHCO₃ soln. ReactionMix->Quench Extraction Extract with Ethyl Acetate Quench->Extraction WashDry Wash & Dry Extraction->WashDry Purify Purify (Recrystallization or Column Chromatography) WashDry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield LowYield Low Product Yield Moisture Check for Moisture Contamination (Dry Glassware, Anhydrous Reagents) LowYield->Moisture ReagentQuality Verify Reagent Purity (Fresh/Distilled DMF & POCl₃) LowYield->ReagentQuality Temperature Optimize Reaction Temperature (TLC Monitoring) LowYield->Temperature Stoichiometry Adjust Reagent Stoichiometry LowYield->Stoichiometry Improvement Yield Improved? Moisture->Improvement ReagentQuality->Improvement Temperature->Improvement Stoichiometry->Improvement Improvement->LowYield No, re-evaluate End Problem Resolved Improvement->End Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Formylation of Methoxyindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the formylation of methoxyindoles. The information is presented in a question-and-answer format to directly tackle specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for formylating methoxyindoles?

A1: The most common methods for formylating methoxyindoles, which are electron-rich heterocyclic compounds, include the Vilsmeier-Haack reaction, the Gattermann reaction, and the Duff reaction. The Vilsmeier-Haack reaction is often preferred due to its relatively mild conditions and good yields.[1][2]

Q2: How does the methoxy group influence the regioselectivity of formylation?

A2: The electron-donating methoxy group strongly influences the position of formylation on the indole ring. While indole itself typically undergoes formylation at the C3 position, the position of the methoxy group can direct the formylation to other positions. For example, in 5,7-dimethoxyindole, electrophilic substitution with the Vilsmeier reagent occurs at the C4 position.[3] This is a critical consideration when planning the synthesis of a specific isomer.

Q3: What are the primary side reactions to be aware of during the formylation of methoxyindoles?

A3: The primary side reactions include:

  • Di-formylation: Introduction of two formyl groups onto the indole ring. This is more likely to occur with highly activated methoxyindoles and when using an excess of the formylating reagent.[4][5]

  • Polymerization/Resin Formation: Electron-rich indoles can be sensitive to the acidic conditions of the reaction, leading to the formation of polymeric tars. This is particularly a risk with harsh conditions or prolonged reaction times.[6]

  • Reaction at other positions: Depending on the position of the methoxy group and the reaction conditions, formylation may occur at positions other than the expected C3. For instance, with some dimethoxyindoles, substitution can be directed to C2, C4, or C7.[3]

  • N-Formylation: In some cases, formylation can occur on the indole nitrogen, especially if the C3 position is blocked.[7]

II. Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Formylated Methoxyindole

Q: My Vilsmeier-Haack reaction with 5-methoxyindole is giving a very low yield, and I am mostly recovering the starting material. What could be the problem?

A: Several factors could be contributing to the low yield:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that your DMF and phosphorus oxychloride (POCl₃) are anhydrous and that the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

  • Insufficient Activation: Methoxyindoles are generally reactive, but the reaction may still require sufficient thermal energy. If you are running the reaction at a low temperature, a gradual increase may be necessary. However, be cautious as excessive heat can lead to degradation. Reaction temperatures can range from below 0°C to over 80°C depending on the substrate's reactivity.[8]

  • Improper Stoichiometry: Ensure the correct molar ratios of reagents are being used. A slight excess of the Vilsmeier reagent (e.g., 1.5 equivalents) is common.[6]

  • Inefficient Quenching and Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Ensure that the reaction mixture is properly quenched with a basic solution (e.g., aqueous sodium hydroxide or sodium carbonate) to facilitate the formation of the aldehyde.

Issue 2: Formation of Multiple Products and Side Reactions

Q: I am observing a significant amount of a di-formylated product in my reaction with 6-methoxyindole. How can I improve the selectivity for the mono-formylated product?

A: The formation of di-formylated products is a common issue with highly activated substrates. Here’s how you can address it:

  • Control Stoichiometry: This is the most critical factor. Reduce the amount of the Vilsmeier reagent to a 1:1 or slightly less than 1:1 molar ratio relative to your methoxyindole.[4]

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-formylated product by reducing the overall reactivity.

  • Slow Addition of the Substrate: Add the methoxyindole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This helps to maintain a low concentration of the activated indole at any given time, disfavoring multiple substitutions.

Q: My formylation of 7-methoxyindole is giving me a mixture of isomers. How can I improve the regioselectivity?

A: The directing effect of the methoxy group at the 7-position can lead to substitution at both the C3 and C6 positions. Optimizing regioselectivity can be challenging, but the following strategies may help:

  • Choice of Formylation Method: The steric bulk of the formylating agent can influence regioselectivity. Comparing the Vilsmeier-Haack, Gattermann, and Duff reactions may reveal different isomer ratios.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regiochemical outcome. Experimenting with different anhydrous solvents might be beneficial.

  • Protecting Groups: In some cases, temporarily introducing a bulky protecting group at a specific position can block reaction at that site and direct formylation to the desired position.

III. Quantitative Data Summary

The following table summarizes typical yields for the Vilsmeier-Haack formylation of various substituted indoles to their corresponding 3-carboxaldehydes. Note that yields are highly dependent on the specific reaction conditions.

Indole DerivativeProductYield (%)Reference
4-Methylindole4-Methyl-1H-indole-3-carboxaldehyde90[9]
5-Methylindole5-Methyl-1H-indole-3-carboxaldehyde88[9]
6-Methylindole6-Methyl-1H-indole-3-carboxaldehyde89[10]
7-Fluoroindole7-Fluoro-1H-indole-3-carboxaldehyde92[10]
6-Chloroindole6-Chloro-1H-indole-3-carboxaldehyde91[10]

Note: Specific yield data for all positional isomers of mono-methoxyindole under various formylation conditions is not consistently available in the literature, highlighting the need for empirical optimization for each specific substrate.

IV. Experimental Protocols

Vilsmeier-Haack Formylation of a Methoxyindole (General Procedure)

This protocol is a general guideline and may require optimization for specific methoxyindole isomers.

1. Reagent Preparation (Vilsmeier Reagent Formation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1-1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. A pinkish color may be observed.

2. Reaction with Methoxyindole:

  • Dissolve the methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the methoxyindole solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-90 °C) for several hours (monitor by TLC). The optimal temperature and time will depend on the reactivity of the specific methoxyindole.[10]

3. Work-up and Isolation:

  • After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Make the solution alkaline (pH 8-9) by the slow addition of an aqueous solution of sodium hydroxide or sodium carbonate. This will precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with cold water.

  • Dry the crude product.

4. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

V. Visualizing Reaction Pathways and Workflows

General Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Methoxyindole Methoxyindole Iminium_Intermediate Iminium Intermediate Methoxyindole->Iminium_Intermediate + Vilsmeier Reagent Product Formylated Methoxyindole Iminium_Intermediate->Product + H₂O Hydrolysis H₂O

Caption: General mechanism of the Vilsmeier-Haack formylation of methoxyindoles.

Troubleshooting Workflow for Low Product Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reagents Check Reagent Quality (Anhydrous DMF, fresh POCl₃) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions Reagents OK Use_Anhydrous Use freshly distilled/anhydrous reagents and inert atmosphere Check_Reagents->Use_Anhydrous Moisture suspected Check_Workup Evaluate Work-up Procedure (Quenching, pH) Check_Conditions->Check_Workup Conditions OK Optimize_Temp Gradually increase temperature Monitor by TLC Check_Conditions->Optimize_Temp Reaction incomplete Optimize_Workup Ensure complete hydrolysis Adjust pH to 8-9 Check_Workup->Optimize_Workup Inefficient Success Improved Yield Check_Workup->Success Work-up OK Use_Anhydrous->Success Optimize_Temp->Success Optimize_Workup->Success

Caption: Troubleshooting workflow for addressing low product yield in formylation reactions.

Decision Tree for Managing Side Reactions

Side_Reaction_Management Start Side Product Formation Identify_Side_Product Identify Major Side Product Start->Identify_Side_Product Is_Diformylation Di-formylation? Identify_Side_Product->Is_Diformylation Is_Polymerization Polymerization/Tar? Identify_Side_Product->Is_Polymerization Is_Isomer Wrong Isomer? Identify_Side_Product->Is_Isomer Is_Diformylation->Is_Polymerization No Reduce_Stoichiometry Reduce formylating agent to ~1:1 ratio Is_Diformylation->Reduce_Stoichiometry Yes Is_Polymerization->Is_Isomer No Lower_Temp Lower reaction temperature and shorten time Is_Polymerization->Lower_Temp Yes Change_Method Consider alternative formylation method Is_Isomer->Change_Method Yes Success Improved Selectivity Reduce_Stoichiometry->Success Lower_Temp->Success Change_Method->Success

Caption: Decision tree for managing common side reactions in methoxyindole formylation.

References

Technical Support Center: Purification of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from a complex mixture of impurities, while recrystallization is ideal for removing smaller amounts of impurities from a relatively crude product.

Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A2: Crude samples obtained from a Vilsmeier-Haack reaction may contain several impurities, including:

  • Unreacted starting material (5-methoxy-2-methyl-1H-indole).

  • Residual Vilsmeier reagent (or its hydrolysis byproducts).

  • Over-reacted products or side-products such as indole trimers.[1]

  • Solvents used in the reaction and workup (e.g., DMF, ethyl acetate).

Q3: Is this compound sensitive to degradation?

A3: While specific stability data is not extensively documented, indole derivatives, in general, can be sensitive to strong acids, bases, and prolonged exposure to light and air, which may cause coloration or degradation. It is advisable to store the purified compound in a cool, dark, and inert atmosphere.

Troubleshooting Guides

Column Chromatography

Column chromatography is a widely used technique for the purification of indole derivatives.[2] Below are common issues and troubleshooting steps.

Problem Potential Cause Troubleshooting Steps
Low Resolution/Poor Separation Incorrect mobile phase polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate.[3][4]
Column overloading.Reduce the amount of crude material loaded onto the column.
Improper column packing.Ensure the silica gel is packed uniformly without any cracks or channels.
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Compound Does Not Elute (Low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Tailing of Spots on TLC/Streaking on Column Compound is too polar for the chosen solvent system or interacting strongly with the silica gel.Add a small amount of a more polar solvent like methanol or a few drops of triethylamine (if the compound is basic) or acetic acid (if acidic) to the eluent to improve the peak shape.
Colored Impurities Co-elute with the Product Impurities have similar polarity to the product.Try a different solvent system or consider using a different stationary phase (e.g., alumina or reverse-phase silica).
Recrystallization

Recrystallization is a powerful technique for obtaining high-purity crystalline solids.

Problem Potential Cause Troubleshooting Steps
Compound "Oils Out" Instead of Crystallizing The solution is supersaturated, and the compound is coming out of the solution above its melting point.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool more slowly.
No Crystals Form Upon Cooling The solution is too dilute.Concentrate the solution by evaporating some of the solvent and allow it to cool again.
Nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a seed crystal of the pure compound if available.
Low Recovery of Purified Product Too much solvent was used.Minimize the amount of solvent used to dissolve the crude product. Ensure the solution is saturated at the boiling point of the solvent.
Crystals were filtered before crystallization was complete.Cool the solution in an ice bath to maximize crystal formation before filtration.
Purified Crystals are Still Colored Colored impurities are trapped within the crystal lattice or have similar solubility.Consider a pre-purification step like passing a solution of the crude product through a short plug of silica gel. Perform a hot filtration to remove any insoluble colored impurities.

Experimental Protocols

General Protocol for Column Chromatography

This protocol provides a general guideline for the purification of this compound using normal-phase column chromatography.

  • Mobile Phase Selection:

    • Using TLC, determine an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate.[3][4] Vary the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with the mobile phase, collecting fractions in test tubes.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude this compound dissolve Dissolve in Minimum Solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate end_product Pure Product evaporate->end_product characterize Characterization (NMR, MS, etc.) end_product->characterize

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography start Purification Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals poor_separation Poor Separation? start->poor_separation low_rf Low Rf? start->low_rf reheat Reheat & Add Solvent oiling_out->reheat Yes concentrate Concentrate Solution no_crystals->concentrate Yes optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent Yes increase_polarity Increase Eluent Polarity low_rf->increase_polarity Yes

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Vilsmeier-Haack Reactions for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Vilsmeier-Haack reaction for the formylation of substituted indoles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack reaction with a substituted indole is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?

A1: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be resolved by systematically evaluating several factors.

  • Reagent Quality: The purity of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is critical. Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the Vilsmeier reagent formation.[1] Ensure you are using anhydrous DMF and fresh or properly stored POCl₃.

  • Reaction Temperature: The temperature for the formation of the Vilsmeier reagent (the adduct of POCl₃ and DMF) and the subsequent reaction with the indole are crucial. The initial formation of the reagent is typically carried out at low temperatures (0-5 °C) to control the exothermic reaction.[2] For the formylation step, the optimal temperature can vary depending on the reactivity of the indole substrate. While some reactions proceed at room temperature, others may require heating (e.g., 60-100 °C) to drive the reaction to completion.[1][2] If you are not seeing product formation at low temperatures, a gradual increase in temperature might be necessary.

  • Reaction Time: The reaction time can range from a few hours to overnight.[3] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Stoichiometry of Reagents: The molar ratio of the indole substrate, POCl₃, and DMF can significantly impact the yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the indole.

  • Work-up Procedure: The work-up is a critical step. The reaction mixture is typically quenched by pouring it into crushed ice, followed by neutralization with a base (e.g., saturated sodium carbonate or sodium hydroxide solution) to a pH of 8-9.[2][3] This step is exothermic and should be performed carefully. The product often precipitates upon neutralization and can be collected by filtration.[3] If the product does not precipitate, extraction with a suitable organic solvent is necessary.[3]

Q2: I am observing the formation of multiple products or unexpected side products in my reaction. What could be the cause?

A2: The formation of side products can be attributed to several factors:

  • Di- or Tri-formylation: With highly activated indoles or harsh reaction conditions (high temperature, prolonged reaction time), di-formylation or even tri-formylation can occur.[2][4] Careful control of reaction conditions and stoichiometry is essential to minimize these side products.

  • Reaction at other positions: While the Vilsmeier-Haack reaction on indoles typically occurs at the C3 position due to the high electron density, substitution at other positions is possible depending on the existing substituents on the indole ring.[5][6] For instance, with 2-methylindole, both 1-formyl-3-methylindole and 2-formyl-3-methylindole can be formed.[3]

  • Formation of Indole Trimers: In some cases, particularly with certain cyclic amides used in place of DMF, the formation of indole trimers has been observed as an unexpected side product.[7][8]

Q3: How do electron-donating or electron-withdrawing groups on the indole ring affect the Vilsmeier-Haack reaction?

A3: The nature of the substituent on the indole ring significantly influences its reactivity.

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density of the indole ring, making it more nucleophilic and generally accelerating the reaction.[9] This increased reactivity might also lead to a higher propensity for side reactions like di-formylation if the conditions are not carefully controlled.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, halo groups) decrease the electron density of the indole ring, making it less reactive towards electrophilic substitution. Reactions with indoles bearing EWGs often require more forcing conditions, such as higher temperatures or longer reaction times, to achieve good yields.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[3]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[3]
4-MethylindolePOCl₃, DMF0 to 85890[3]
5-MethylindolePOCl₃, DMF0 to 85692[3]
3H-Indole derivativePOCl₃, DMF756Excellent[2]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Substituted Indole:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C.[2] After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.[3]

  • Reaction with Indole: Dissolve the substituted indole in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition, the reaction mixture can be stirred at 0 °C, allowed to warm to room temperature, or heated, depending on the reactivity of the indole substrate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature (if heated) and pour it slowly into a beaker containing crushed ice with vigorous stirring.[3]

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until the pH is alkaline (pH 8-9).[2][3] This step is exothermic and should be performed with caution. The product will often precipitate as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water.[3] If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[3] Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[3]

Visual Guides

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0°C) add_indole 2. Add Substituted Indole reagent_prep->add_indole react 3. Stir at appropriate temp. (Monitor by TLC) add_indole->react quench 4. Quench with ice react->quench neutralize 5. Neutralize with base (pH 8-9) quench->neutralize isolate 6. Isolate Product (Filtration/Extraction) neutralize->isolate purify 7. Purify Product (Recrystallization/Chromatography) isolate->purify

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.

Troubleshooting_Vilsmeier_Haack start Low or No Product Yield? check_reagents Check Reagent Purity (Anhydrous DMF, Fresh POCl₃) start->check_reagents check_temp Optimize Reaction Temperature (Gradual increase?) start->check_temp check_time Optimize Reaction Time (Monitor with TLC) start->check_time check_workup Verify Work-up Procedure (Correct pH, efficient extraction?) start->check_workup side_products Multiple/Side Products? check_reagents->side_products check_temp->side_products check_time->side_products success Problem Solved check_workup->success If effective adjust_conditions Adjust Reaction Conditions (Lower temp, shorter time) side_products->adjust_conditions characterize Characterize Byproducts (NMR, MS) side_products->characterize adjust_conditions->success characterize->success

Caption: Troubleshooting guide for the Vilsmeier-Haack reaction on indoles.

References

Troubleshooting low yield in indole-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of indole-3-carboxaldehyde, a key intermediate in the development of various pharmaceuticals and fine chemicals.

Frequently Asked Questions (FAQs)

Q1: My indole-3-carboxaldehyde synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in indole-3-carboxaldehyde synthesis, particularly via the Vilsmeier-Haack reaction, can stem from several factors. These include suboptimal reaction conditions, the quality of reagents, and the formation of byproducts. Key areas to investigate are the reaction temperature, the purity of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and the potential for side reactions like polymerization or the formation of 3-cyanoindole.[1]

Q2: The reaction mixture turned dark brown or black. Is this normal, and what does it indicate?

While the Vilsmeier-Haack reaction typically proceeds through yellow-orange to cherry-red intermediates, a significant darkening or the formation of tar often points to decomposition or side reactions.[2] This can be caused by excessive heat, leading to the polymerization of indole, or oxidative side reactions.[2] Careful temperature control and conducting the reaction under an inert atmosphere can help mitigate these issues.[1][2]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

Besides the desired indole-3-carboxaldehyde, several side products can form. One common byproduct is 3-cyanoindole, which can arise from the presence of nitrogen-containing impurities or inappropriate work-up conditions.[1] Diformylation at other positions on the indole ring can also occur, especially with activated indoles or prolonged reaction times at elevated temperatures. Additionally, under strongly acidic conditions, indoles are susceptible to polymerization.[2]

Q4: What is the best method for purifying the final indole-3-carboxaldehyde product?

For many applications, the crude product obtained after filtration is of high purity (around 97%).[2] However, for more stringent requirements, recrystallization is the most common and effective purification method.[2] Ethanol is a frequently used solvent for this purpose, with a typical recovery of about 85%.[2] If impurities like 3-cyanoindole are present, column chromatography with a suitable solvent system, such as a gradient of ethyl acetate in hexane, may be necessary.[1]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the synthesis of indole-3-carboxaldehyde.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive or Impure Reagents Use high-purity, anhydrous DMF and freshly distilled POCl₃. The Vilsmeier reagent is sensitive to moisture.[1]
Inappropriate Reaction Temperature The formation of the Vilsmeier reagent should be performed at low temperatures (0-5 °C). The subsequent formylation reaction temperature may need optimization, typically ranging from below 0 °C to 80 °C. Monitor the reaction by TLC to find the optimal temperature.
Insufficient Reaction Time Extend the reaction time and monitor the progress periodically using TLC.
Inefficient Work-up The hydrolysis of the intermediate iminium salt is critical. Quench the reaction mixture by adding it to a large amount of ice, followed by careful basification with a solution like NaOH to precipitate the product. Ensure efficient stirring and proper pH adjustment.[2]
Steric Hindrance For substituted indoles, bulky groups on the starting material can hinder the reaction. Consider alternative synthetic routes if steric hindrance is significant.
Issue 2: Formation of Multiple Products/Side Reactions
Potential Cause Recommended Solution
Diformylation This can occur with activated indole rings or at elevated temperatures. Use milder reaction conditions and monitor the reaction closely by TLC to stop it once the desired product is predominantly formed.
Polymerization Indoles can polymerize under strongly acidic conditions. Ensure that the addition of reagents is controlled to avoid localized high concentrations of acid and maintain proper temperature control.[2]
Formation of 3-Cyanoindole This can be caused by nitrogen-containing impurities or reaction with atmospheric moisture. Use high-purity, anhydrous solvents and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[1] Avoid ammonia-based quenching agents; use ice-cold water or a saturated sodium bicarbonate solution instead.[1]
Issue 3: Product is Difficult to Purify
Potential Cause Recommended Solution
Similar Polarity of Product and Byproducts If recrystallization is ineffective, employ column chromatography with a carefully chosen solvent system. A gradient elution might be necessary to separate compounds with similar polarities.[1]
Oily or Tarry Crude Product Triturate the crude product with a non-polar solvent like hexane to precipitate the desired compound and wash away oily impurities.
Product is Insoluble If the product is insoluble in common recrystallization solvents, consider a different solvent system or use techniques like Soxhlet extraction for purification.

Data Presentation

Table 1: Synthesis of Substituted Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction

The following table summarizes the reaction conditions and yields for the synthesis of various substituted indole-3-carboxaldehyde derivatives.

Starting Material (Substituted 2-Methylaniline)Reaction Temperature (°C)Reaction Time (hours)Yield (%)Reference
o-Methylaniline85596[3]
2,4-Dimethylaniline85588[3]
2,5-Dimethylaniline90889[3]
2,3-Dimethylaniline85790[3]
4-Chloro-2-methylaniline85590[3]
4-Bromo-2-methylaniline85593[3]
2-Methyl-5-chloroaniline90891[3]

Experimental Protocols

Detailed Protocol for the Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

This protocol is a widely used method for the formylation of indole.

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Water

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add 288 mL of anhydrous DMF.

    • Cool the flask in an ice-salt bath.

    • Slowly add 86 mL of POCl₃ to the stirred DMF over 30 minutes, maintaining a low temperature. The solution may turn a pinkish color.[2]

  • Indole Addition:

    • Prepare a solution of 100 g of indole in 100 mL of DMF.

    • Add this indole solution to the Vilsmeier reagent over 45 minutes, keeping the temperature between 20-30 °C.[2]

  • Reaction:

    • After the addition is complete, heat the mixture in a boiling water bath (approximately 100 °C) for 1 hour. The solution should become an opaque, canary-yellow paste.[2]

  • Quenching and Hydrolysis:

    • Carefully add 300 g of crushed ice to the reaction paste with stirring. This should result in a clear, cherry-red solution.[2][4]

    • Transfer this solution to a larger flask containing 200 g of crushed ice.

  • Precipitation:

    • Prepare a solution of 375 g of NaOH in 1 L of water.

    • Slowly add the NaOH solution to the reaction mixture with vigorous stirring, ensuring the temperature remains below 60 °C.

    • Continue stirring for 45 minutes to allow for complete precipitation of the product.[2]

  • Isolation:

    • Collect the precipitate by filtration.

    • Resuspend the solid in 1 L of water to dissolve any inorganic salts, and then filter again.

    • Wash the product with three 300-mL portions of water.[2]

  • Drying:

    • Air-dry the product to obtain indole-3-carboxaldehyde. The expected yield is approximately 120 g (97%) with a melting point of 196–197 °C.[2]

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Indole-3-carboxaldehyde Synthesis start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous DMF, Fresh POCl3?) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh/Distilled Reagents reagents_ok->replace_reagents No check_temp Verify Reaction Temperature (Vilsmeier formation at 0-5°C?) reagents_ok->check_temp Yes replace_reagents->check_temp temp_ok Temperature Correct? check_temp->temp_ok optimize_temp Optimize Temperature (Monitor with TLC) temp_ok->optimize_temp No check_time Review Reaction Time (Sufficient duration?) temp_ok->check_time Yes optimize_temp->check_time time_ok Time Adequate? check_time->time_ok extend_time Extend Reaction Time (Monitor with TLC) time_ok->extend_time No check_workup Examine Work-up Procedure (Proper quenching and basification?) time_ok->check_workup Yes extend_time->check_workup workup_ok Work-up Correct? check_workup->workup_ok optimize_workup Optimize Quenching/Basification workup_ok->optimize_workup No side_reactions Investigate Side Reactions (Polymerization, diformylation?) workup_ok->side_reactions Yes optimize_workup->side_reactions end Yield Improved side_reactions->end

Caption: Troubleshooting workflow for low product yield.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism for Indole Formylation cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole Indole Vilsmeier_Reagent->Indole Reacts with Iminium_Intermediate Iminium Intermediate Indole->Iminium_Intermediate Electrophilic Attack Product Indole-3-carboxaldehyde Iminium_Intermediate->Product Hydrolysis (H2O)

Caption: Key steps in the formylation of indole.

References

How to avoid impurities in the synthesis of indole aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Indole Aldehydes

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid impurities during the synthesis of indole aldehydes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indole-3-aldehydes, and what are their primary drawbacks?

A1: The two most common methods for the formylation of indoles are the Vilsmeier-Haack and the Reimer-Tiemann reactions.

  • Vilsmeier-Haack Reaction: This is a highly effective and widely used method that employs a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to formylate electron-rich aromatic rings like indole.[1][2] The reaction is regioselective, occurring almost exclusively at the C3 position of the indole ring, which has the highest electron density.[3][4] However, it can be sensitive to moisture and reaction conditions, potentially leading to side products.[5]

  • Reimer-Tiemann Reaction: This method involves the reaction of an indole with chloroform in a basic solution.[6][7] While it can produce indole-3-aldehyde, it is often associated with lower yields and the formation of byproducts, including ring-expansion products.[8]

Other methods include the Gattermann-Koch, Rieche, and Duff reactions, but these often require harsh conditions or utilize hazardous reagents.[9]

Q2: I am observing a significant byproduct in my Vilsmeier-Haack reaction. What could it be and how can I prevent it?

A2: A common and problematic byproduct in the Vilsmeier-Haack formylation of indole is 3-cyanoindole .[10] Its formation is often attributed to several factors:

  • Contaminated Reagents: The presence of nitrogen-containing impurities, such as hydroxylamine or ammonia derivatives, in the reagents or solvents can lead to the formation of an oxime or imine intermediate from the desired aldehyde, which then dehydrates to the nitrile.[10]

  • Reaction with Moisture: Atmospheric moisture can react with the Vilsmeier reagent, leading to the in-situ formation of species that facilitate the side reaction.[10]

  • Inappropriate Work-up: Using ammonia-based solutions to quench the reaction can introduce a nitrogen source, directly contributing to the formation of the cyano byproduct.[10]

  • High Temperatures or Long Reaction Times: Extended heating can promote the conversion of the aldehyde to the nitrile.[10]

To prevent the formation of 3-cyanoindole, you should use high-purity, anhydrous solvents, run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon), and quench the reaction with ice-cold water or a saturated sodium bicarbonate solution.[10]

Q3: My Vilsmeier-Haack reaction is producing a dark-colored tar or polymeric material instead of a clean product. What is causing this?

A3: The formation of dark, polymeric tars is a common issue when synthesizing indole-3-carboxaldehyde. Indole can polymerize under the acidic and high-temperature conditions of the Vilsmeier-Haack reaction.[5] To minimize this, ensure you are using optimized reaction conditions, including controlled temperature and appropriate stoichiometry of reagents.[5] Careful monitoring of the reaction progress by TLC can help determine the optimal reaction time, preventing prolonged exposure to harsh conditions.

Q4: How can I effectively purify my crude indole-3-aldehyde?

A4: The crude product from a Vilsmeier-Haack reaction can often be of high purity (around 97%).[5] However, for applications requiring higher purity, two main methods are recommended:

  • Recrystallization: This is the most common and effective purification method. Ethanol is a frequently used solvent for recrystallizing indole-3-aldehyde, with a typical recovery of about 85%.[5][11]

  • Column Chromatography: For separating products with similar polarities, such as 3-formylindole and the 3-cyanoindole byproduct, column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) is effective.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of indole aldehydes.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Indole-3-Aldehyde 1. Moisture Contamination: Vilsmeier reagent is highly sensitive to moisture. 2. Poor Reagent Quality: Decomposed DMF or POCl₃. 3. Suboptimal Temperature: Temperature too low for reaction to proceed efficiently or too high, causing degradation. 4. Indole Polymerization: Acidic conditions causing formation of tars.[5]1. Use anhydrous solvents and freshly distilled reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[5][10] 2. Ensure high-purity reagents are used.[10] 3. Optimize reaction temperature. Monitor progress by TLC to find the ideal balance.[10] 4. Maintain careful temperature control and avoid prolonged reaction times.[5][10]
Formation of 3-Cyanoindole Byproduct 1. Nitrogen-containing Impurities: Contaminants in reagents or solvents.[10] 2. Ammonia-based Work-up: Quenching the reaction with ammonia or ammonium salts.[10] 3. Excessive Heat/Time: Prolonged heating can promote dehydration of intermediates to the nitrile.[10]1. Use high-purity, anhydrous reagents and solvents.[10] 2. Quench the reaction with ice-cold water or saturated sodium bicarbonate solution.[10] 3. Monitor the reaction by TLC and stop when the formation of the desired product is maximized.[10]
Multiple Spots on TLC / Difficult Purification 1. Formation of Side Products: Besides 3-cyanoindole, other regioisomers or byproducts may form under non-optimal conditions. 2. Similar Polarity of Products: The desired aldehyde and impurities (like 3-cyanoindole) may have similar polarities.[10]1. Re-optimize reaction conditions (temperature, stoichiometry, reaction time). 2. Utilize column chromatography with a shallow solvent gradient for better separation. Recrystallization may also be effective.[5][10]

Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-Aldehyde

This protocol is adapted from established procedures and is designed to maximize the yield of indole-3-aldehyde while minimizing impurity formation.[5][11]

Materials:

  • Indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Sodium Hydroxide (NaOH)

  • Crushed Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Vilsmeier Reagent Formation:

    • In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, place anhydrous DMF (3.74 moles).

    • Cool the flask in an ice-salt bath.

    • Slowly add freshly distilled POCl₃ (0.94 moles) to the stirred DMF over 30 minutes, maintaining the temperature below 10°C.[11]

  • Formylation Reaction:

    • Prepare a solution of indole (0.85 moles) in anhydrous DMF (1.3 moles).

    • Add this indole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, ensuring the temperature does not rise above 10°C.[11]

    • After the addition is complete, allow the mixture to warm to 35°C and stir for approximately 1 hour, or until the clear solution becomes an opaque, canary-yellow paste.[11]

  • Work-up and Isolation:

    • Carefully add crushed ice (300 g) to the reaction paste with vigorous stirring. This should result in a clear, cherry-red solution.[5]

    • Transfer this solution to a larger beaker containing more crushed ice.

    • Slowly neutralize the mixture by adding a solution of NaOH (9.4 moles) in water. Maintain the temperature below 60°C.[5]

    • Continue stirring for 45 minutes as the product precipitates.

    • Collect the precipitate by filtration. Resuspend the solid in water to dissolve inorganic salts, then filter again.[5]

  • Purification:

    • Wash the product with water and air-dry it. The crude product is often of high purity (~97%).[5]

    • For further purification, recrystallize the crude product from ethanol.[5][11]

Visualizations

The following diagrams illustrate key workflows for troubleshooting and understanding the synthesis process.

G cluster_start Start: Crude Product Analysis cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_actions Corrective Actions start Analyze Crude Product by TLC/LC-MS problem Identify Impurity Profile start->problem Analysis Results low_yield Low Yield / Tar Formation problem->low_yield Major issue is low conversion or polymerization cyano 3-Cyanoindole Detected problem->cyano Key impurity identified other Other Impurities problem->other Multiple unknown spots action1 Check Reagent Purity & Dryness Maintain Inert Atmosphere low_yield->action1 action2 Optimize Temperature & Time Monitor via TLC low_yield->action2 cyano->action1 action3 Use Non-Ammonia Quench (H₂O, NaHCO₃) cyano->action3 other->action2 action4 Purify via Recrystallization or Column Chromatography action1->action4 action2->action4 action3->action4

Caption: Troubleshooting workflow for indole aldehyde synthesis impurities.

G cluster_reagents 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification reagents Indole + Anhydrous DMF + Freshly Distilled POCl₃ vilsmeier Form Vilsmeier Reagent (T < 10°C) reagents->vilsmeier Under N₂ atmosphere formylation Add Indole Solution (T < 10°C then warm to 35°C) vilsmeier->formylation quench Quench with Crushed Ice formylation->quench Monitor by TLC neutralize Neutralize with NaOH (aq) (T < 60°C) quench->neutralize precipitate Precipitate & Filter Product neutralize->precipitate purify Wash with Water Recrystallize from Ethanol precipitate->purify

References

Technical Support Center: Column Chromatography Purification of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of purifying indole derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying indole derivatives?

The purification of indole derivatives can be complicated by several factors:

  • High Polarity: Functional groups such as hydroxyls, carboxylic acids, and amines increase the polarity of the indole structure. This can lead to strong, sometimes irreversible, binding to normal-phase silica gel and poor retention on reverse-phase columns.[1]

  • Low Solubility: Polar indole derivatives may not dissolve well in the organic solvents typically used for normal-phase chromatography, which complicates sample loading.[1]

  • Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of artifacts.[1]

  • Co-elution with Impurities: The high polarity of these compounds can cause them to elute with other polar impurities, making separation difficult.[1]

  • Peak Tailing: Basic indole derivatives often exhibit peak tailing due to strong interactions with acidic silanol groups on the silica surface.[1]

Q2: Which stationary phase is most suitable for my indole derivative?

The choice of stationary phase is critical and depends on the polarity and stability of your compound:

  • Silica Gel: The most common choice for normal-phase chromatography. However, its acidic nature can be problematic for sensitive indoles.[2]

  • Alumina: A good alternative for acid-sensitive indoles, available in neutral, basic, or acidic forms to match your compound's properties.[2]

  • Reversed-Phase Silica (C8, C18): Ideal for purifying polar indole derivatives using a polar mobile phase like water/methanol or water/acetonitrile.[2]

  • Functionalized Silica: Amino- or cyano-functionalized silica can offer different selectivity and improve the purification of basic compounds.[2]

Q3: How do I select the right mobile phase?

Mobile phase selection should be guided by Thin-Layer Chromatography (TLC) analysis to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.[3]

  • Normal-Phase: A common starting point is a gradient of ethyl acetate in hexanes.[1] For more polar compounds, small amounts of methanol can be added.[2]

  • Reversed-Phase: Typically involves a mixture of water and an organic solvent like methanol or acetonitrile.[4]

  • Modifiers: For basic compounds showing tailing, adding a small amount of a basic modifier like triethylamine (TEA) (0.1-2.0%) or ammonia in methanol can improve peak shape.[1][2] For acidic compounds, adding 0.1-2.0% of acetic acid or formic acid can suppress deprotonation and reduce tailing.[2]

Q4: My indole derivative is colorless. How can I monitor the purification?

Several methods can be used to visualize colorless indole derivatives on a TLC plate and in column fractions:

  • UV Light: Most indoles are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under 254 nm UV light.[2]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[2]

  • Chemical Stains:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing blue or purple spots.[2]

    • Potassium Permanganate (KMnO₄): A universal stain that reacts with oxidizable compounds, appearing as yellow/brown spots on a purple background.[2]

    • Vanillin or p-Anisaldehyde Stains: General stains for various functional groups.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation of Compounds - Inappropriate mobile phase polarity.- Column overloading.- Column was packed improperly.- Optimize the mobile phase using TLC to achieve a larger ΔRf between compounds.- Employ gradient elution, starting with a non-polar solvent and gradually increasing polarity.[3][5]- Reduce the amount of sample loaded onto the column. A typical ratio is 1:30 to 1:100 of sample to silica gel by weight.[2]- Ensure the column is packed uniformly without air bubbles or cracks.[4]
Compound Streaking or Tailing - Strong interaction with the stationary phase (e.g., basic amine with acidic silica).- Sample is not soluble in the mobile phase.- Sample overload.- Add a modifier to the mobile phase (e.g., 0.1-2.0% triethylamine for basic compounds, or 0.1-2.0% acetic acid for acidic compounds).[2]- Use a less acidic stationary phase like neutral alumina.[2]- Load the sample dissolved in a minimal amount of a stronger solvent or use the dry-loading technique.[1][6]- Reduce the amount of sample loaded.[2]
Compound Not Eluting from the Column - Mobile phase is not polar enough.- Irreversible adsorption or decomposition on the column.- Gradually increase the polarity of the mobile phase (gradient elution).[2]- If the compound is still on the column, flush with a very polar solvent like 5-10% methanol in dichloromethane.[2]- Test for compound stability on silica using 2D TLC. If unstable, consider deactivating the silica with a base or using a different stationary phase like alumina.[2]
Low Recovery of the Compound - Compound decomposition on the column.- Irreversible adsorption.- The compound is too volatile.- Use a less acidic stationary phase or deactivate the silica gel.[2]- See solutions for "Compound Not Eluting".- Use gentle solvent removal techniques (e.g., lower temperature on the rotary evaporator).
Cracks or Bubbles in the Column Bed - Improper packing technique.- The column ran dry.- Heat of solvation from adding a polar solvent to a non-polar solvent-packed column.- Repack the column carefully, ensuring a uniform slurry and gentle settling.- Always maintain the solvent level above the top of the stationary phase.- When running a gradient, introduce the more polar solvent gradually.

Data Presentation

Table 1: Solvent Properties for Column Chromatography

SolventPolarity IndexBoiling Point (°C)UV Cutoff (nm)
n-Hexane0.169195
Dichloromethane3.140233
Ethyl Acetate4.477255
Acetonitrile5.882190
Methanol5.165205
Water10.2100<190

Table 2: Typical Purity and Recovery Data for Indole Derivatives

Indole Derivative TypePurification MethodStationary PhaseTypical PurityTypical Recovery
Indole Carboxylic AcidsRP-HPLCC8>98%85-95%[1]
Hydroxylated IndolesFlash ChromatographySilica Gel>95%70-90%[1]
Tryptamine DerivativesHILICAmide>98%>90%[1]
General IndoleCrystallization-99.5 wt%45.5%

Experimental Protocols

Protocol 1: General Normal-Phase Flash Chromatography for a Moderately Polar Indole Derivative
  • Stationary Phase Selection: Use high-purity silica gel (230-400 mesh).

  • Mobile Phase Selection:

    • Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate.

    • Aim for an Rf value of 0.2-0.4 for the target compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the solution to the top of the column.

    • Dry Loading: Dissolve the crude material in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1][6]

  • Elution:

    • Start with the low-polarity mobile phase determined from TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Post-Purification:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[1]

Protocol 2: Reversed-Phase HPLC Purification of Polar Indole Derivatives (e.g., Indole-3-Acetic Acid)

This protocol is adapted for the separation of polar indolic compounds.[1]

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Eluent A: Water with an acidic modifier (e.g., 0.05-0.1% trifluoroacetic acid or formic acid).

    • Eluent B: Acetonitrile or Methanol with the same acidic modifier.

  • Gradient Elution:

    • Start with a high percentage of Eluent A (e.g., 95%).

    • Run a linear gradient to increase the percentage of Eluent B over a set time (e.g., to 100% B over 20-30 minutes).

    • Re-equilibrate the column with the initial mobile phase composition before the next injection.

  • Sample Preparation:

    • Dissolve the crude sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.[1]

  • Detection: Use a UV detector, monitoring at a wavelength where the indole derivative absorbs (e.g., 280 nm). For fluorescent compounds, a fluorescence detector can provide higher sensitivity and selectivity.[1]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Mobile Phase Selection) slurry 2. Prepare Silica Slurry pack 3. Pack Column slurry->pack sample_prep 4. Sample Preparation (Wet or Dry Loading) pack->sample_prep load 5. Load Sample sample_prep->load elute 6. Elute with Mobile Phase (Isocratic or Gradient) load->elute collect 7. Collect Fractions elute->collect analyze 8. Analyze Fractions by TLC collect->analyze combine 9. Combine Pure Fractions analyze->combine evaporate 10. Evaporate Solvent combine->evaporate product Pure Indole Derivative evaporate->product

Caption: Workflow for Column Chromatography Purification.

Caption: Major Tryptophan Metabolism Pathways.

References

Technical Support Center: N-Protection of Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-protection of indole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: My N-protection reaction of indole-3-carbaldehyde is not going to completion, resulting in low yields. What are the common causes and how can I address this?

A1: Low yields in the N-protection of indole-3-carbaldehyde are a frequent issue, often stemming from the electron-withdrawing nature of the C3-aldehyde group, which deactivates the indole nitrogen. Here are some common causes and troubleshooting strategies:

  • Insufficient Basicity: The indole N-H is less acidic compared to other amines, requiring a sufficiently strong base to achieve complete deprotonation.

    • Solution: For tosyl (Ts) or mesyl (Ms) protection, consider using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF. For Boc protection, while weaker bases are often used, ensuring anhydrous conditions and potentially longer reaction times or gentle heating can improve yields.

  • Inappropriate Solvent: The choice of solvent is critical for both solubility of the starting materials and the reactivity of the base.

    • Solution: Anhydrous DMF and THF are commonly used and effective solvents. Ensure your solvent is truly anhydrous, as moisture can quench the base and hinder the reaction.

  • Suboptimal Temperature: The reaction may be too slow at room temperature.

    • Solution: Gentle heating (e.g., 40-60 °C) can often drive the reaction to completion. However, monitor the reaction closely by TLC to avoid potential side reactions or decomposition at higher temperatures.

  • Steric Hindrance: While less of an issue with smaller protecting groups, bulky reagents may react slower.

    • Solution: Ensure adequate reaction time and optimal temperature.

Q2: I am observing the formation of multiple side products in my N-protection reaction. What are these and how can I minimize them?

A2: The formation of side products can complicate purification and reduce the yield of your desired N-protected indole-3-carbaldehyde. Common side reactions include:

  • Reaction at the Aldehyde: Strong bases or nucleophiles can potentially react with the C3-aldehyde.

    • Solution: Add the protecting group reagent at a low temperature (e.g., 0 °C) after deprotonation of the indole nitrogen is complete. This minimizes the exposure of the free aldehyde to the base in the presence of the electrophile.

  • Over-alkylation/acylation: While less common for the indole nitrogen itself, impurities or side reactions with other functional groups can occur.

  • Decomposition: Indole-3-carbaldehyde can be sensitive to harsh reaction conditions.

    • Solution: Use the mildest effective conditions. For example, for Boc protection, using DMAP as a catalyst can allow for milder conditions. Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to heat or strong bases.

Q3: I am struggling with the purification of my N-protected indole-3-carbaldehyde. What are some effective purification strategies?

A3: Purification can be challenging due to the similar polarities of the starting material and the product, as well as the presence of non-polar byproducts from the protecting group reagent (e.g., from Boc-anhydride).

  • Column Chromatography: This is the most common and effective method.

    • Tips: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate). Careful selection of the solvent system based on TLC analysis is crucial.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

    • Tips: Screen various solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove water-soluble byproducts and excess base. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any remaining basic impurities, followed by a wash with brine.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low Yield in N-Protection start Low Yield or Incomplete Reaction check_base Is the base strong enough and used in sufficient excess? start->check_base check_conditions Are the reaction conditions (solvent, temperature) optimal? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry. check_base->solution_base No check_purity Are the starting materials and solvent pure and anhydrous? check_conditions->check_purity Yes solution_conditions Switch to anhydrous DMF/THF. Consider gentle heating (40-60°C). Increase reaction time. check_conditions->solution_conditions No solution_purity Purify starting materials. Use freshly distilled/dried solvent. check_purity->solution_purity No success Improved Yield check_purity->success Yes, problem persists. Consider alternative protecting group. solution_base->success solution_conditions->success solution_purity->success

Caption: A flowchart for troubleshooting low product yield.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the N-protection of indole-3-carbaldehyde with common protecting groups.

Table 1: N-Boc Protection

Reagent (equiv.)Base (equiv.)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
(Boc)₂O (1.2)Et₃N (1.5)DMAP (10)CH₂Cl₂RT12~95
(Boc)₂O (1.5)NaH (1.2)-THF0 to RT4>90

Table 2: N-Tosyl Protection

Reagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
TsCl (1.1)NaH (1.2)DMF0 to RT385-95
Ts₂O (1.1)NaH (1.2)THF604Not reported for this substrate, but a general method.[1]

Table 3: Other Protecting Groups

Protecting GroupReagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Mesyl (Ms)MsCl (1.1)Et₃N (1.5)CH₂Cl₂0 to RT2~90
SEMSEMCl (1.2)NaH (1.2)DMF0 to RT2>90

Experimental Protocols

Protocol 1: N-Boc Protection of Indole-3-carbaldehyde

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • Indole-3-carbaldehyde

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve indole-3-carbaldehyde (1.0 eq) in anhydrous CH₂Cl₂.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

N_Boc_Protection_Workflow N-Boc Protection Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification dissolve Dissolve Indole-3-carbaldehyde in anhydrous CH2Cl2 add_reagents Add Et3N, DMAP, and (Boc)2O dissolve->add_reagents stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir quench Quench with aq. NaHCO3 stir->quench extract Separate organic layer and wash quench->extract dry Dry over MgSO4 and concentrate extract->dry chromatography Silica Gel Column Chromatography dry->chromatography product product chromatography->product Pure N-Boc-indole-3-carbaldehyde

Caption: Workflow for the N-Boc protection of indole-3-carbaldehyde.

Protocol 2: N-Tosyl Protection of Indole-3-carbaldehyde

This protocol describes the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl or Ts) group using tosyl chloride (TsCl) and sodium hydride (NaH).

Materials:

  • Indole-3-carbaldehyde

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous dimethylformamide (DMF)

  • Ice-water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq, washed with anhydrous hexane to remove mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole-3-carbaldehyde (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

N_Tosyl_Protection_Logic Decision Logic for N-Tosyl Protection start Need to protect indole-3-carbaldehyde? is_acid_sensitive Are downstream conditions acidic? start->is_acid_sensitive is_base_sensitive Are downstream conditions strongly basic? is_acid_sensitive->is_base_sensitive No (Tosyl is stable) consider_other Consider alternative protecting groups (e.g., Boc). is_acid_sensitive->consider_other Yes (Tosyl is stable) use_tosyl Tosyl group is a suitable choice. is_base_sensitive->use_tosyl No (Tosyl is stable to many bases) is_base_sensitive->consider_other Yes (Tosyl can be cleaved by strong nucleophilic bases)

Caption: Logical considerations for choosing a tosyl protecting group.

References

Technical Support Center: Optimizing Solvent Systems for Indole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in common indole reactions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is giving a very low yield. Could the solvent be the issue?

A: Yes, the solvent plays a crucial role in the Fischer indole synthesis. The reaction is sensitive to various conditions, and the solvent is a key parameter.[1] Low yields can often be attributed to:

  • Inadequate Solubility: If your starting materials (arylhydrazine and carbonyl compound) or key intermediates are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.

  • Solvent-Catalyst Interaction: The solvent can influence the acidity of the catalyst, which is critical for the reaction to proceed efficiently.

  • Thermal Decomposition: For reactions that are sluggish and require high temperatures, the starting materials or the product may decompose. In such cases, diluting the reaction mixture with a high-boiling, inert solvent like sulfolane can sometimes improve yields by preventing degradation.[1]

Q2: I am observing the formation of an undesired regioisomer in my Fischer indole synthesis with an unsymmetrical ketone. Can the solvent affect this?

A: Yes, the solvent, in conjunction with the acid catalyst, can influence the regioselectivity of the Fischer indole synthesis. The polarity and coordinating ability of the solvent can affect the stability of the enamine intermediates, which in turn directs the cyclization to a specific position. While the choice of acid catalyst often has a more pronounced effect, the solvent can modulate this effect.

Q3: In a Heck coupling reaction with an indole, how does the solvent influence whether C2 or C3 functionalization occurs?

A: Solvent choice is a critical factor in controlling the regioselectivity of Heck reactions on the indole nucleus. The polarity and coordinating ability of the solvent can influence the pathway of the C-H activation step. For example, in some palladium-catalyzed oxidative Heck reactions, a switch from a non-polar solvent to a polar aprotic solvent like DMF can favor C2-alkenylation over the more electronically favored C3-alkenylation. This is often due to the solvent's role in stabilizing different transition states in the catalytic cycle.

Q4: My Buchwald-Hartwig amination of a bromoindole is not working well in toluene. What other solvents should I consider?

A: While toluene is a common solvent for Buchwald-Hartwig aminations, its nonpolar nature may not be optimal for all substrate combinations. If you are experiencing issues, consider switching to a more polar aprotic solvent such as 1,4-dioxane or tetrahydrofuran (THF) . These ethereal solvents can often improve the solubility of the reactants and intermediates and can have a significant positive impact on the reaction rate and yield. In some cases, for particularly challenging couplings, highly polar solvents like DMF have been used, although they can sometimes lead to side reactions.

Q5: Are there any "green" or more environmentally friendly solvent alternatives for indole synthesis?

A: Yes, there is a growing interest in developing more sustainable methods for indole synthesis. Some greener alternatives to traditional solvents include:

  • Water: Under certain conditions, particularly with microwave assistance, water has been successfully used as a solvent for some indole cyclization reactions.

  • Ethanol/Methanol: These bio-based alcohols are often good solvents for the Fischer indole synthesis and are more environmentally benign than many aprotic solvents.

  • Solvent-Free Reactions: In many cases, indole syntheses can be carried out under solvent-free conditions, often with microwave or mechanochemical (ball-milling) assistance.[2] This approach completely eliminates solvent waste.

Troubleshooting Guides

Issue 1: Low or No Yield
Symptom Potential Solvent-Related Cause Suggested Solution
Reaction is sluggish or does not proceed to completion. Poor solubility of starting materials or catalyst.Switch to a solvent with better solubilizing properties for your specific substrates. For polar substrates, consider DMF or DMSO. For non-polar substrates, toluene or dioxane may be better.
Decomposition of starting materials or product is observed. Reaction temperature is too high for the stability of the compounds.Use a higher-boiling point solvent to allow for better temperature control. Alternatively, if the reaction can proceed at a lower temperature, switch to a lower-boiling solvent. Diluting the reaction mixture with an inert solvent can also help.[1]
In Fischer indole synthesis, N-N bond cleavage is suspected. The solvent and acid combination may be promoting this side reaction, especially with electron-donating groups on the carbonyl compound.[3]Try milder reaction conditions, which may involve using a less acidic catalyst and a less polar solvent.
Issue 2: Formation of Side Products
Symptom Potential Solvent-Related Cause Suggested Solution
Multiple spots are observed on TLC, indicating a complex mixture. The solvent may be promoting side reactions such as aldol condensation or polymerization.Change to a less polar or aprotic solvent. For acid-sensitive compounds, ensure your solvent is not acidic and consider using a milder catalyst.
In Heck or other C-H activation reactions, incorrect regioselectivity is observed. The polarity and coordinating ability of the solvent are influencing the site of C-H activation.Screen a range of solvents with varying polarities. For example, compare the results in a non-polar solvent like toluene versus a polar aprotic solvent like DMF or DMSO.
Issue 3: Difficulty with Product Purification
Symptom Potential Solvent-Related Cause Suggested Solution
Product is difficult to separate from byproducts or starting materials by column chromatography. The reaction solvent may be co-eluting with the product or causing streaking on the column.Ensure the reaction solvent is fully removed under reduced pressure before purification. If purification is still difficult, consider changing the reaction solvent to one that is more easily removed or has a very different polarity from the eluent system.
Product precipitates with impurities during workup. The solvent used for workup and extraction is not selective enough.Experiment with different solvent systems for extraction. An acid-base extraction can sometimes be effective for separating indole products if they are stable to the pH changes.

Data Presentation: Solvent Effects on Indole Synthesis

Table 1: Solvent Effects on Microwave-Assisted Palladium-Catalyzed Cyclization of N-Aryl Enamines [1]

EntrySolventTemperature (°C)Time (h)Yield (%)
1DMF80 (conventional)1676
2DMF60 (microwave)0.5>99
3Acetonitrile60 (microwave)0.585
41,4-Dioxane60 (microwave)0.582
5Toluene60 (microwave)0.570

Table 2: Comparison of Solvents in the Synthesis of New Indolenines via Fischer's Method [1]

EntrySolventTime (h)Yield (%)
1Ethanol1.595
2Methanol290
3n-Propanol280
4Acetonitrile370
5Dichloromethane450
6Water440
7Solvent-free185

Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 2-Phenylindole

This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine using polyphosphoric acid as a catalyst.

Materials:

  • Acetophenone

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA)

Procedure:

Step 1: Preparation of Acetophenone Phenylhydrazone

  • In a 50 mL round-bottom flask, dissolve acetophenone (2 g) in ethanol (6 mL).

  • With stirring, add phenylhydrazine (1.8 g) dropwise.

  • Add 8-10 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.

  • Cool the flask in an ice bath to allow the product to precipitate completely.

  • Collect the solid hydrazone by vacuum filtration and wash with a small amount of ice-cold ethanol.

  • Dry the solid and determine the yield.

Step 2: Cyclization to 2-Phenylindole

  • In a 100 mL round-bottom flask, place polyphosphoric acid (4 g).

  • Add the acetophenone phenylhydrazone (1.2 g) from the previous step.

  • Heat the mixture in an oil bath at 150-160°C for 10-15 minutes with vigorous stirring. The mixture will darken.

  • Allow the reaction to cool slightly (to about 100°C) and then carefully pour it onto crushed ice with stirring.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.

Protocol 2: Microwave-Assisted Heck Reaction of 3-Iodo-1H-indazole with Methyl Acrylate

This protocol details a microwave-assisted Heck reaction in DMF.

Materials:

  • 3-Iodo-6-methyl-4-nitro-1H-indazole (151.5 mg, 0.5 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (5.6 mg, 0.025 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (106.0 mg, 1.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.5 mL)

  • Methyl Acrylate (72 µL, 0.75 mmol)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial containing a magnetic stir bar, add 3-iodo-6-methyl-4-nitro-1H-indazole, Pd(OAc)₂, and Na₂CO₃.

  • Add anhydrous DMF (2.5 mL) followed by methyl acrylate.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for a specified time (e.g., 10-30 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of 5-Bromoindole

This protocol provides a general procedure for the amination of 5-bromoindole using a palladium catalyst and a phosphine ligand.

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk tube or microwave vial

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-bromoindole, the palladium source, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Add the amine via syringe.

  • Seal the tube and place it in a preheated oil bath at the desired temperature (typically 80-110°C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.

  • Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials A Arylhydrazine C Phenylhydrazone A->C B Ketone/Aldehyde B->C D Enamine (Ene-hydrazine) C->D Tautomerization E [3,3]-Sigmatropic Rearrangement (Key C-C bond formation) D->E Acid Catalyst (H+) F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Loss of Ammonia (Aromatization) H->I J Indole Product I->J

Fischer Indole Synthesis Mechanism

Troubleshooting_Low_Yield Start Low or No Yield Observed Q1 Are starting materials fully soluble? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is decomposition observed? A1_Yes->Q2 Sol_1 Change to a more suitable solvent (e.g., DMF for polar, Toluene for non-polar). A1_No->Sol_1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol_2 Use a higher boiling solvent for better temperature control or dilute the reaction. A2_Yes->Sol_2 Q3 Is the reaction sluggish at the current temperature? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol_3 Switch to a higher boiling solvent to allow for higher reaction temperatures. A3_Yes->Sol_3 End Consider other factors: - Catalyst activity - Reagent purity - Reaction time A3_No->End

Troubleshooting Flowchart for Low Yield

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl L_nPd(II)(Aryl)(X) OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R2NH PdII_Amine [L_nPd(II)(Aryl)(Amine)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amine->Solvent_Effect PdII_Amido L_nPd(II)(Aryl)(Amido) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-NR2

Buchwald-Hartwig Catalytic Cycle

References

Validation & Comparative

A Comparative Spectroscopic Analysis of Indole-3-Carbaldehyde and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct spectroscopic fingerprints of indole-2, -3, -4, -5, -6, and -7-carbaldehyde isomers, providing essential data for their unambiguous identification and characterization in research and pharmaceutical development.

This guide offers a detailed comparison of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the positional isomers of indole-carbaldehyde. Understanding the subtle yet significant differences in their spectral properties is crucial for scientists working on the synthesis, identification, and application of these important heterocyclic compounds.

Spectroscopic Data Comparison

The position of the carbaldehyde group on the indole ring significantly influences the electronic environment of the molecule, leading to distinct shifts and patterns in their respective spectra. The following tables summarize the key quantitative data for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data (in DMSO-d₆, chemical shifts in ppm):

IsomerH1 (NH)H2H3H4H5H6H7CHO
Indole-2-carbaldehyde ~12.0-~7.2~7.6~7.1~7.4~7.6~9.8
Indole-3-carbaldehyde ~12.19~8.32-~8.17~7.24~7.28~7.57~9.99
Indole-4-carbaldehyde ~11.5~7.8~7.4-~7.2~7.6~7.9~10.2
Indole-5-carbaldehyde ~11.6~7.5~6.6~8.1-~7.7~7.5~9.9
Indole-6-carbaldehyde ~11.6~7.5~6.5~7.6~7.9-~7.9~9.9
Indole-7-carbaldehyde ~11.8~7.5~6.6~7.8~7.1~7.1-~10.3

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

¹³C NMR Spectral Data (in DMSO-d₆, chemical shifts in ppm):

IsomerC2C3C3aC4C5C6C7C7aCHO
Indole-2-carbaldehyde ~138~125~128~122~124~121~112~137~182
Indole-3-carbaldehyde ~138.2~118.2~124.2~123.4~122.1~120.8~112.4~137.1~184.9
Indole-4-carbaldehyde ~135~103~126~129~121~120~111~136~192
Indole-5-carbaldehyde ~136~103~126~122~131~120~112~135~192
Indole-6-carbaldehyde ~136~103~125~120~121~133~114~136~193
Indole-7-carbaldehyde ~133~104~127~121~121~120~119~134~190

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectra of indole-carbaldehyde isomers are characterized by strong absorptions corresponding to the N-H and C=O stretching vibrations.

Isomerν(N-H) (cm⁻¹)ν(C=O) (cm⁻¹)
Indole-2-carbaldehyde ~3300-3400~1660-1680
Indole-3-carbaldehyde ~3150-3300~1640-1660
Indole-4-carbaldehyde ~3300-3450~1670-1690
Indole-5-carbaldehyde ~3300-3450~1670-1690
Indole-6-carbaldehyde ~3300-3450~1670-1690
Indole-7-carbaldehyde ~3300-3450~1670-1690

Note: Frequencies are approximate and can be influenced by the physical state of the sample (solid vs. solution).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra reveal differences in the electronic transitions of the isomers, influenced by the position of the electron-withdrawing carbaldehyde group.

Isomerλmax (nm) in Methanol/Ethanol
Indole-2-carbaldehyde ~210, ~295, ~315
Indole-3-carbaldehyde ~245, ~260, ~300[1]
Indole-4-carbaldehyde ~215, ~240, ~310
Indole-5-carbaldehyde ~210, ~250, ~320
Indole-6-carbaldehyde ~220, ~255, ~325
Indole-7-carbaldehyde ~210, ~245, ~315

Note: λmax values are approximate and can be solvent-dependent.

Mass Spectrometry (MS)

All isomers of indole-carbaldehyde have the same nominal molecular weight. However, their fragmentation patterns under electron ionization (EI) can show subtle differences useful for differentiation.

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
Indole-2-carbaldehyde 145117, 90, 89
Indole-3-carbaldehyde 145116, 89, 63
Indole-4-carbaldehyde 145116, 89, 63
Indole-5-carbaldehyde 145116, 89, 63
Indole-6-carbaldehyde 145116, 89, 63
Indole-7-carbaldehyde 145116, 89, 63

Note: The molecular ion [M]⁺ peak is expected at m/z 145 for all isomers. Fragmentation patterns can vary with instrumentation and conditions.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the indole-carbaldehyde isomer in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid indole-carbaldehyde isomer directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Background Collection: Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Collect the spectrum of the sample.

  • Data Processing: The software will automatically subtract the background from the sample spectrum to generate the final transmittance or absorbance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the indole-carbaldehyde isomer in a UV-grade solvent such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions.

Signaling Pathways and Biological Relevance

Indole-3-carbaldehyde, a metabolite of tryptophan produced by gut microbiota, has garnered significant attention for its biological activities. It acts as a ligand for the aryl hydrocarbon receptor (AhR), a key regulator of immune responses.[2][3] Activation of AhR by indole-3-carbaldehyde can modulate various signaling pathways, contributing to its anti-inflammatory and gut barrier-protective effects.

Notably, indole-3-carbaldehyde has been shown to inhibit the Toll-like receptor 4 (TLR4)/NF-κB/p38 signaling pathway, which is a central axis in inflammatory responses.[4] Furthermore, it can activate the AMP-activated protein kinase (AMPK) signaling pathway, which is crucial for maintaining cellular energy homeostasis and has been linked to improved intestinal barrier function.[5] Another identified mechanism involves the activation of the miR-1271-5p/HDAC9 pathway, which has been implicated in the regulation of macrophage function and inflammation.[6]

The diverse signaling roles of indole-3-carbaldehyde and the potential for its isomers to exhibit unique biological activities underscore the importance of their accurate identification and characterization in drug discovery and development.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesize Indole-Carbaldehyde Isomers Purification Purify by Column Chromatography/Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation UV_Vis->Structure_Confirmation MS->Structure_Confirmation Comparative_Analysis Comparative Analysis of Isomers Structure_Confirmation->Comparative_Analysis Purity_Assessment->Comparative_Analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of indole-carbaldehyde isomers.

Spectroscopic_Techniques_Logic cluster_techniques Spectroscopic Techniques cluster_information Structural Information NMR NMR Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C correlations) NMR->Connectivity IR IR Functional_Groups Functional Groups (C=O, N-H) IR->Functional_Groups UV_Vis UV-Vis Conjugated_System π-Electron System (Electronic Transitions) UV_Vis->Conjugated_System MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight

Caption: Relationship between spectroscopic techniques and the structural information they provide.

References

A Comparative Analysis of the Biological Activities of 5-Methoxyindole-3-carbaldehyde and 5-Bromoindole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, indole derivatives stand out as a critical class of heterocyclic compounds, forming the scaffold for numerous biologically active molecules. Among these, 5-methoxyindole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde have garnered attention as versatile intermediates and potential therapeutic agents themselves. This guide offers a comparative overview of their known biological activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.

While direct head-to-head comparative studies are limited, this report collates existing data on their individual performances in anticancer and antimicrobial assays.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 5-methoxyindole-3-carbaldehyde and 5-bromoindole-3-carbaldehyde. It is important to note that the data is derived from separate studies, and direct comparisons should be interpreted with caution due to variations in experimental conditions.

Table 1: Anticancer Activity of a 5-Methoxyindole-3-carbaldehyde Derivative

DerivativeCancer Cell LineAssayIC50 Value (µM)
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)Not Specified13.2
4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)Not Specified8.2

Note: The IC50 values presented are for a derivative of 5-methoxyindole-3-carbaldehyde, as studies on the parent compound's direct cytotoxicity with reported IC50 values were not prevalent in the reviewed literature. This underscores its common use as a foundational scaffold for medicinal chemistry.

Table 2: Quorum Sensing Inhibitory Activity of 5-Bromoindole-3-carbaldehyde

CompoundOrganismAssayIC50 Value (µM)
5-Bromoindole-3-carbaldehydeChromobacterium violaceumQuorum Sensing Inhibition13[1]

Table 3: Inhibition of Virulence Factors by 5-Bromoindole-3-carbaldehyde in Pseudomonas aeruginosa

Virulence FactorStrainConcentration (µg/mL)% Inhibition
Pyocyanin ProductionPa0110092.5[2][3][4][5]
Elastase ActivityPa0110079.85[2][3][4][5]
Protease ActivityPa015092.8[2][3][4][5]
Alginate ProductionATCC 2785310076.16[2][3][4][5]

Discussion of Biological Activities

5-Methoxyindole-3-carbaldehyde is frequently utilized as a key intermediate in the synthesis of compounds with potential therapeutic applications. Research indicates its derivatives exhibit promising anticancer and anti-inflammatory properties.[6] It serves as a reactant in the creation of tryptophan dioxygenase inhibitors, which are being explored as potential anticancer immunomodulators. Furthermore, it is a building block for novel antibacterial agents and antiandrogens. While quantitative data on the parent molecule is sparse, its role as a versatile scaffold highlights its importance in generating diverse bioactive molecules.

5-Bromoindole-3-carbaldehyde has demonstrated direct biological activity, particularly in the realm of microbiology. It exhibits significant quorum sensing (QS) inhibitory activity against Chromobacterium violaceum, with an IC50 value of 13 µM.[1] Quorum sensing is a system of cell-to-cell communication in bacteria that regulates virulence factor expression, and its inhibition is a promising anti-infective strategy. Further studies have shown that 5-bromoindole-3-carbaldehyde can effectively inhibit the production of several virulence factors in the opportunistic pathogen Pseudomonas aeruginosa, including pyocyanin, elastase, protease, and alginate.[2][3][4][5] Derivatives of 5-bromoindole have also shown potential as antimicrobial and cytotoxic agents.[7]

Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Indole-3-carbaldehydes are known to be ligands of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and cellular homeostasis. Activation of AhR by these indole derivatives can lead to downstream signaling events that influence gene expression related to xenobiotic metabolism and immune modulation.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Indole-3-Carbaldehydes cluster_nucleus Indole Indole-3-Carbaldehyde (e.g., 5-Methoxy or 5-Bromo) AhR_complex Cytosolic AhR Complex (AhR, HSP90, AIP, p23) Indole->AhR_complex Binds to Activated_AhR Activated AhR-Ligand Complex AhR_complex->Activated_AhR Conformational Change Nucleus Nucleus Activated_AhR->Nucleus Translocation ARNT ARNT Activated_AhR->ARNT Dimerizes with AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Induces Biological_Response Biological Response (Immune Modulation, Anti-inflammation) Gene_Expression->Biological_Response Leads to

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehydes.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8][9][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[8][9][10]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (5-methoxyindole-3-carbaldehyde or 5-bromoindole-3-carbaldehyde) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Compounds incubate_24h->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Calculate Cell Viability & IC50 read_absorbance->analyze end End analyze->end

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13] The test is performed in a 96-well microtiter plate where a standardized inoculum of the bacteria is exposed to serial dilutions of the test compound.[11][12][13]

Materials:

  • 96-well microtiter plates (U-bottom)

  • Bacterial strain of interest

  • Appropriate sterile broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • Test compound (5-bromoindole-3-carbaldehyde) dissolved in a suitable solvent

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

  • Incubator

Procedure:

  • Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound. In the 96-well plate, add a specific volume of broth to all wells. In the first column, add the stock solution to achieve the highest desired concentration. Perform two-fold serial dilutions by transferring a set volume of the compound solution from one column to the next, mixing thoroughly at each step.

  • Inoculation: Add the standardized bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no compound).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

MIC_Assay_Workflow Broth Microdilution MIC Assay Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_plate Prepare Serial Dilutions of Compound in 96-well Plate start->prep_plate inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

References

A Comparative Guide to the Structure-Activity Relationship of 5-Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-3-carbaldehyde (I3A) scaffold is a privileged structure in medicinal chemistry, serving as a versatile starting point for the development of a wide array of therapeutic agents.[1] Modifications at the 5-position of the indole ring have been shown to significantly influence the biological activity of these compounds. This guide provides an objective comparison of the structure-activity relationships (SAR) of 5-substituted indole-3-carbaldehydes, focusing on their anticancer and antimicrobial properties. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data for various 5-substituted indole-3-carbaldehyde derivatives, allowing for a clear comparison of their biological potency.

Anticancer Activity

The cytotoxic effects of 5-substituted indole-3-carbaldehyde derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

5-SubstituentDerivative ClassCancer Cell LineIC50 (µM)
-Cl HydrazoneMCF-7 (Breast)13.2[2]
MDA-MB-468 (Breast)8.2[2]
-Br SemicarbazoneNot specified-
-OCH₃ SemicarbazoneNot specified-
-NO₂ CarbaldehydeNot specified-

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The tables below compare the MIC values of 5-substituted indole-3-carbaldehyde derivatives against various bacterial strains.

Gram-Positive Bacteria

5-SubstituentDerivative ClassStaphylococcus aureus MIC (µg/mL)Bacillus subtilis MIC (µg/mL)
-Br Semicarbazone100[3]100[3]
-Cl Semicarbazone150[3]150[3]
-OCH₃ Semicarbazone>150[3]>150[3]

Gram-Negative Bacteria

5-SubstituentDerivative ClassPseudomonas aeruginosa MIC (µg/mL)Escherichia coli MIC (µg/mL)
-Br Semicarbazone>150[3]>150[3]
-Cl Semicarbazone>150[3]>150[3]
-OCH₃ Semicarbazone>150[3]>150[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.

Synthesis of 5-Substituted Indole-3-Carbaldehydes

The most common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][5]

General Procedure for Vilsmeier-Haack Formylation:

  • To a solution of the appropriately 5-substituted indole in dry N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0°C.

  • The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate.

  • After completion of the reaction (monitored by TLC), the mixture is poured into ice-water and neutralized with a base (e.g., NaOH or K₂CO₃).

  • The precipitated product, the 5-substituted indole-3-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization or column chromatography.[1][6]

For specific examples, 5-nitroindole-3-carbaldehyde can be synthesized from 5-nitroindole using this method.[6] Similarly, 5-methoxyindole-3-carbaldehyde is prepared from 5-methoxyindole.[7]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (5-substituted indole-3-carbaldehyde derivatives) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight at 37°C. The bacterial suspension is then diluted to a standardized concentration (e.g., 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Signaling Pathways and Mechanisms of Action

Indole-3-carbaldehyde and its derivatives have been shown to modulate several key signaling pathways involved in inflammation and immunity.

NF_kappa_B_Signaling_Pathway cluster_stimulus Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines IKK IKK Cytokines->IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-NF-κB IκBα-NF-κB (Inactive) NF-κB_active NF-κB (Active) IκBα-NF-κB->NF-κB_active IκBα degradation Indole-3-carbaldehyde Indole-3-carbaldehyde Indole-3-carbaldehyde->IKK Inhibits Gene_Expression Inflammatory Gene Expression NF-κB_active->Gene_Expression Transcription

Caption: NF-κB Signaling Pathway and its inhibition by Indole-3-carbaldehyde.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA TLR7 TLR7 ssRNA->TLR7 Activates MyD88 MyD88 TLR7->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK TRAF6->IKK Activates NF-κB NF-κB IKK->NF-κB Activates NF-κB_active NF-κB (Active) NF-κB->NF-κB_active Translocates Indole-3-carbaldehyde Indole-3-carbaldehyde Indole-3-carbaldehyde->TLR7 Inhibits Inflammatory_Cytokines Inflammatory Cytokines NF-κB_active->Inflammatory_Cytokines Induces Transcription

Caption: TLR7 Signaling Pathway and its modulation by Indole-3-carbaldehyde.

The anti-inflammatory effects of indole-3-carbaldehyde derivatives are partly attributed to their ability to inhibit the NF-κB signaling pathway.[9] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines. Furthermore, indole-3-carbaldehyde has been shown to modulate the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent innate immune response.[10][11] By inhibiting these pathways, 5-substituted indole-3-carbaldehydes can exert their therapeutic effects.

References

Comparative Guide to the Anticholinesterase Activity of Indole-3-Carboxaldehyde Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the anticholinesterase activity of synthesized indole-3-carboxaldehyde thiosemicarbazone derivatives, intended for researchers, scientists, and drug development professionals. The data presented is based on available experimental findings, offering insights into their potential as cholinesterase inhibitors.

Introduction

Cholinesterase inhibitors are critical therapeutic agents in the management of neurodegenerative diseases such as Alzheimer's disease, primarily by preventing the breakdown of the neurotransmitter acetylcholine. Indole-based compounds, including thiosemicarbazones, have garnered significant interest due to their diverse biological activities. This guide focuses on the specific anticholinesterase properties of indole-3-carboxaldehyde thiosemicarbazones, comparing the efficacy of different derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Comparative Anticholinesterase Activity

A study by Bingül (2019) investigated a series of four indole-3-carboxaldehyde thiosemicarbazone derivatives (designated 3a-d) for their ability to inhibit AChE and BChE. The inhibitory activities were measured at a concentration of 200 µg/mL and compared with the standard drug, Galanthamine.[1]

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by Indole-3-Carboxaldehyde Thiosemicarbazones [1]

CompoundSubstituent on Thiosemicarbazone% AChE Inhibition (at 200 µg/mL)% BChE Inhibition (at 200 µg/mL)
3a Unsubstituted (-NH2)No ActivityNot Reported
3b Methyl (-NHCH3)No Activity8.70%
3d Ethyl (-NHC2H5)No Activity8.10%
3c Dimethyl (-N(CH3)2)90.36% 91.06%
Galanthamine Standard Drug82.37%84.06%

Key Findings:

  • Compound 3c , featuring two methyl substituents on the terminal nitrogen of the thiosemicarbazone moiety, demonstrated potent inhibitory activity against both AChE and BChE, exceeding the inhibition of the standard drug Galanthamine under the same conditions.[1]

  • The unsubstituted (3a), single methyl-substituted (3b), and single ethyl-substituted (3d) derivatives showed no significant inhibition of AChE.[1]

  • Compounds 3b and 3d exhibited only weak inhibition of BChE.[1]

  • The presence of the dimethyl group on the thiosemicarbazone appears to be crucial for the enhanced anticholinesterase activity, suggesting that hydrophobic interactions with the enzyme's active site may play a significant role.[1]

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and evaluation of the anticholinesterase activity of indole-3-carboxaldehyde thiosemicarbazones.

Synthesis of Indole-3-Carboxaldehyde Thiosemicarbazones

The synthesis of the target compounds was achieved through a Schiff base condensation reaction.[1][2][3]

General Procedure:

  • Indole-3-carboxaldehyde and the appropriately substituted thiosemicarbazide are dissolved in ethanol.[4]

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is refluxed for a specified period (e.g., 2 hours).[4]

  • The solvent is then removed under reduced pressure.

  • The resulting solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired indole-3-carboxaldehyde thiosemicarbazone.[4]

Anticholinesterase Activity Assay

The anticholinesterase activity was determined using a colorimetric method, likely based on the Ellman method.[5][6]

General Procedure:

  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum), along with their respective substrates, acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI), are prepared in a suitable buffer (e.g., phosphate buffer).

  • Inhibitor Preparation: The synthesized indole-3-carboxaldehyde thiosemicarbazone derivatives and the standard inhibitor (Galanthamine) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are further diluted to the desired test concentration (e.g., 200 µg/mL).

  • Assay Reaction:

    • The enzyme solution is pre-incubated with the test compound or standard inhibitor for a specific duration (e.g., 15 minutes) at a controlled temperature.

    • The reaction is initiated by the addition of the substrate (ATCI or BTCI) and Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

    • The hydrolysis of the thiocholine substrate by the uninhibited enzyme releases thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.

  • Measurement: The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) over a period of time.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited control reaction.

Visualizations

Proposed Mechanism of Action

The enhanced activity of the dimethylated compound (3c) suggests that the terminal substituents on the thiosemicarbazone chain play a critical role in the binding and inhibition of cholinesterase enzymes.

G cluster_enzyme Cholinesterase Active Site cluster_inhibitor Indole Thiosemicarbazone (Compound 3c) CAS Catalytic Active Site ACh_hydrolysis Acetylcholine Hydrolysis CAS->ACh_hydrolysis Inhibited PAS Peripheral Anionic Site Inhibitor Indole Moiety Thiosemicarbazone Linker Dimethyl Group Inhibitor:dma->CAS Hydrophobic Interaction (Enhanced by Dimethyl Group) Inhibitor:indole->PAS π-π Stacking ACh ACh ACh->CAS Substrate Binding

Caption: Proposed interaction of Compound 3c with the cholinesterase active site.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of indole-3-carboxaldehyde thiosemicarbazones is outlined below.

G Start Synthesis Synthesis of Indole-3-carboxaldehyde Thiosemicarbazones Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening Anticholinesterase Activity Screening Purification->Screening Data_Analysis Data Analysis and Comparison Screening->Data_Analysis Conclusion Identification of Potent Inhibitors Data_Analysis->Conclusion End Conclusion->End

Caption: Workflow for synthesis and evaluation of indole thiosemicarbazones.

References

Comparative Cytotoxicity of Novel Bis(indole) Analogues Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recently synthesized bis(indole) analogues reveals their varying cytotoxic potential across several human cancer cell lines. This guide summarizes the quantitative cytotoxicity data, details the experimental methodologies used for their evaluation, and provides insights into their potential mechanisms of action.

Researchers have synthesized and evaluated two novel series of bis(indole) analogues, N′-((5-substituted-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)alkanehydrazides (designated as series 7a-f) and N′-((5-substituted-1-(3-methylbut-2-enyl)-1H-indol-3-yl)methylene)-n-(1H-indol-3-yl)acetohydrazide (designated as series 8a-f), for their anti-proliferative activities. Additionally, a series of bis-indolylpyridinedicarbonitriles (designated 8a-d) have been assessed for their cytotoxic effects. The analogues were tested against a panel of human cancer cell lines, including cervical cancer (HeLa), colorectal cancer (Colo-205 and HCT-116), and hepatocellular liver carcinoma (Hep G2).

Quantitative Cytotoxicity Data

The cytotoxic activity of the novel bis(indole) analogues was quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The results, summarized in the tables below, indicate a range of potencies, with some compounds exhibiting significant cytotoxic effects at micromolar concentrations.

Table 1: IC50 Values (µM) of Bis(indole) Analogues (Series 7a-f and 8a-f) on Various Cancer Cell Lines

CompoundHeLaColo-205Hep G2
7a >100>100>100
7b 89.376.565.1
7c 43.148.239.5
7d 55.426.030.2
7e 68.759.351.8
7f 72.563.158.4
8a 81.270.462.3
8b >100>100>100
8c 95.688.179.4
8d >100>100>100
8e InactiveInactiveInactive
8f InactiveInactiveInactive
Etoposide *23.30.454.75

*Etoposide was used as a positive control.[1]

Table 2: IC50 Values (µM) of Bis-indolylpyridinedicarbonitrile Analogues (Series 8a-d) on HCT-116 Cancer Cell Line

CompoundHCT-116
8a 8.8
8b 4.5
8c 2.6
8d 5.2

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized bis(indole) analogues was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines (HeLa, Colo-205, Hep G2, or HCT-116) were seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in their respective complete culture medium. The plates were then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: After the initial incubation, the culture medium was replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug such as etoposide) were also included. The plates were incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined from the dose-response curves.

Visualizing Experimental and Signaling Pathways

To illustrate the general workflow of the cytotoxicity screening and the potential mechanism of action of these novel bis(indole) analogues, the following diagrams were generated using the Graphviz DOT language.

experimental_workflow cluster_cell_culture Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (HeLa, Colo-205, HepG2, HCT-116) seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 add_compounds Add Bis(indole) Analogues (Varying Concentrations) incubate1->add_compounds incubate2 Incubate for 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan crystals (DMSO) incubate3->dissolve read Measure Absorbance (570 nm) dissolve->read calculate Calculate Cell Viability (%) read->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Caption: Experimental workflow for determining the cytotoxicity of bis(indole) analogues.

While the precise signaling pathways for these specific novel bis(indole) analogues are still under investigation, many bis(indole) alkaloids are known to induce apoptosis. A plausible general mechanism involves the induction of the intrinsic apoptotic pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade bis_indole Bis(indole) Analogue Bax Bax (Pro-apoptotic) bis_indole->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) bis_indole->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A potential apoptotic signaling pathway induced by bis(indole) analogues.

References

Unveiling the Antioxidant Potential of Indole-3-Carboxaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the antioxidant capabilities of various indole-3-carboxaldehyde derivatives, supported by experimental data. Detailed methodologies for key antioxidant assays are provided to ensure reproducibility and facilitate further investigation into this promising class of compounds.

Indole-3-carboxaldehyde, a derivative of the versatile indole scaffold, has emerged as a significant area of interest in medicinal chemistry due to its diverse biological activities. Among these, its antioxidant potential stands out as a critical therapeutic avenue. This guide synthesizes data from multiple studies to present a comparative analysis of the free radical scavenging activities of various indole-3-carboxaldehyde derivatives, offering insights into their structure-activity relationships.

Comparative Antioxidant Activity

The antioxidant potential of indole-3-carboxaldehyde derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH radical scavenging activity of a series of synthesized indole-3-carboxaldehyde derivatives, providing a clear comparison of their efficacy.

CompoundDerivative ClassDPPH IC50 (µM)[1]
Indole-3-carboxaldehyde Parent Compound121 ± 0.5
BHA (Standard) Butylated Hydroxyanisole11 ± 0.5
5a Aryl Amine Conjugate18 ± 0.1
5b Aryl Amine Conjugate21 ± 0.2
5c Aryl Amine Conjugate109 ± 0.5
5d Aryl Amine Conjugate120 ± 0.1
5e Aryl Amine Conjugate16 ± 0.8
5f Aryl Amine Conjugate8 ± 0.9
5g Aryl Amine Conjugate13 ± 0.2

Note: Data is compiled from a comparative study to ensure consistency in experimental conditions.

From the data, it is evident that the conjugation of aryl amines to the indole-3-carboxaldehyde scaffold can significantly enhance antioxidant activity. Notably, compound 5f demonstrated superior radical scavenging potential, even surpassing the standard antioxidant, Butylated Hydroxyanisole (BHA).[1] This suggests that specific substitutions on the aryl amine moiety play a crucial role in modulating the antioxidant capacity.

Key Signaling Pathways in Antioxidant Defense

The antioxidant effects of many indole derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][3] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. However, upon exposure to oxidative stress or certain bioactive compounds like indole derivatives, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the increased production of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivative Indole-3-Carboxaldehyde Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Indole_Derivative->Keap1_Nrf2 Inhibits Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoprotection Cellular Protection & Antioxidant Response Antioxidant_Genes->Cytoprotection

Nrf2 Signaling Pathway Activation by Indole-3-Carboxaldehyde Derivatives.

Experimental Protocols

To ensure the reproducibility of the findings and to aid researchers in their own investigations, detailed methodologies for the most commonly employed antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[4]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.[5]

  • Preparation of Test Samples: Dissolve the indole-3-carboxaldehyde derivatives and a standard antioxidant (e.g., Ascorbic acid, BHA) in a suitable solvent (e.g., methanol, ethanol, DMSO) to create stock solutions. Prepare a series of dilutions from these stock solutions to determine the IC50 value.[5]

  • Assay: In a 96-well microplate, add a specific volume of the test sample or standard solution at different concentrations to respective wells. Then, add the DPPH working solution to each well. For the control, the solvent is used instead of the test sample.[5]

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.[5]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[5] The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.[5]

DPPH_Assay_Workflow A Prepare 0.1 mM DPPH Solution (in Methanol) C Mix Sample/Standard with DPPH Solution (in 96-well plate) A->C B Prepare Serial Dilutions of Indole Derivatives & Standard B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Workflow for DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.[6]

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[7]

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the indole derivatives and a standard antioxidant as described for the DPPH assay.

  • Assay: Add a small volume of the test sample or standard solution at different concentrations to the ABTS working solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.[7]

  • Measurement: Measure the absorbance of the solutions at 734 nm.[7]

  • Calculation: The percentage of ABTS radical scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

The presented data and protocols provide a foundational understanding of the antioxidant potential of indole-3-carboxaldehyde derivatives. Further research, including in vivo studies and exploration of a wider range of derivatives, is crucial to fully elucidate their therapeutic applications in combating oxidative stress-related diseases.

References

A Researcher's Guide to Cross-Referencing 1H NMR Data for Indole Derivatives with Literature Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural elucidation of indole derivatives is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose, providing detailed insights into the molecular structure of these vital heterocyclic compounds. This guide offers a standardized approach to acquiring and cross-referencing ¹H NMR data with established literature values, ensuring accuracy and confidence in structural assignments.

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible NMR data that can be reliably compared with literature values.

Protocol 1: Sample Preparation

  • Sample Weighing : Accurately weigh 5-10 mg of the indole derivative into a clean, dry vial.

  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity. The choice of solvent is critical as it can significantly influence the chemical shifts, particularly of the N-H proton.[1]

  • Dissolution : Add 0.6-0.7 mL of the selected deuterated solvent to the vial and gently vortex to ensure complete dissolution.[2]

  • Transfer : Using a clean pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.[2]

  • Referencing (Optional) : For precise referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, which is defined as 0.00 ppm.[1]

Protocol 2: ¹H NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. These may need adjustment based on the specific instrument and sample.[1][2]

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is generally sufficient.[1][2]

  • Number of Scans (NS) : Typically 8 to 64 scans, depending on the sample concentration.[1][2]

  • Spectral Width (SW) : A range of 12-16 ppm, centered around 6-7 ppm, usually covers all protons in indole derivatives.[2]

  • Acquisition Time (AQ) : 2-4 seconds.[1]

  • Relaxation Delay (D1) : 1-5 seconds. A longer delay is important for accurate integration if quantitative analysis is required.[1]

  • Temperature : 298 K (25 °C).[2]

Protocol 3: Data Processing and Analysis

  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction : Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction.[2]

  • Referencing : Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm; DMSO-d₆ at δ 2.50 ppm) or the internal TMS standard (δ 0.00 ppm).[1][2]

  • Integration : Integrate all signals to determine the relative ratios of protons.[1][2]

  • Peak Assignment : Assign signals based on their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J).

Data Presentation: Comparative ¹H NMR Data

The chemical shifts of indole protons are highly sensitive to the substitution pattern on the heterocyclic ring. The following table summarizes reference ¹H NMR data for indole and selected derivatives from the literature, providing a baseline for comparison.

CompoundSolventH1 (NH)H2H3H4H5H6H7Reference
Indole CDCl₃8.09 (br s)7.23 (t)6.52 (t)7.65 (d)7.12 (t)7.18 (t)7.65 (d)[3]
Indole DMSO-d₆11.08 (br s)7.39 (t)6.43 (t)7.55 (d)6.97 (t)7.07 (t)7.44 (d)[4]
5-Chloro-indole CDCl₃8.15 (br s)7.25 (t)6.47 (dd)7.59 (d)-7.15 (dd)7.27 (d)[1]
6-Bromo-indole-3-carbaldehyde DMSO-d₆12.35 (br s)8.32 (s)-8.07 (d)7.37 (dd)-8.01 (d)[5]
2-Phenylindole CDCl₃8.28 (br s)-6.82 (d)7.63 (d)7.19 (t)7.13 (t)7.38 (d)[6]

Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as: br s (broad singlet), t (triplet), d (doublet), dd (doublet of doublets).

Mandatory Visualization: Workflow for Data Cross-Referencing

The process of comparing experimental NMR data with literature values can be streamlined into a logical workflow. This ensures a systematic and thorough analysis for structural verification.

G cluster_exp Experimental Analysis cluster_lit Literature Comparison cluster_conclusion Conclusion exp_acquire 1. Acquire Experimental ¹H NMR Spectrum exp_process 2. Process Spectrum (Phase, Baseline, Reference) exp_acquire->exp_process exp_assign 3. Assign Peaks (δ, J, Multiplicity, Integration) exp_process->exp_assign lit_compare 5. Compare Experimental Data with Literature Values exp_assign->lit_compare lit_search 4. Search Databases (e.g., SDBS, PubChem, SciFinder) lit_search->lit_compare conclusion_confirm Structural Confirmation lit_compare->conclusion_confirm Data Match conclusion_novel Potential Novel Compound lit_compare->conclusion_novel Discrepancy

Caption: Workflow for cross-referencing experimental ¹H NMR data with literature values.

Interpreting ¹H NMR Spectra of Indole Derivatives

The ¹H NMR spectrum of an indole scaffold has characteristic regions:

  • N-H Proton (H1) : This proton is typically a broad singlet found far downfield (δ 8.0-12.0 ppm). Its chemical shift is highly sensitive to solvent and concentration.[1]

  • Pyrrole Ring Protons (H2, H3) : H3 is usually the most upfield of the aromatic protons (δ 6.4-6.5 ppm), while H2 appears further downfield (δ 7.1-7.3 ppm).[1]

  • Benzene Ring Protons (H4-H7) : These protons resonate in the aromatic region (δ 7.0-7.7 ppm). The presence of electron-withdrawing or electron-donating groups on the benzene ring significantly influences their chemical shifts, providing key information about the substitution pattern. For example, the electron-withdrawing chlorine atom at the C5 position in 5-chloro-indole deshields the adjacent H4 and H6 protons, shifting them downfield compared to the parent indole.[1]

By following standardized experimental procedures and utilizing spectral databases, researchers can confidently assign the structure of newly synthesized indole derivatives.[2][7][8] Any significant deviation from expected literature values may indicate an incorrect structural assignment or the formation of a novel compound, warranting further investigation.

References

Efficacy of different catalysts in the formylation of indoles

Author: BenchChem Technical Support Team. Date: December 2025

The formylation of indoles is a cornerstone of synthetic organic chemistry, providing essential building blocks for a vast array of pharmaceuticals, agrochemicals, and natural products. While classic methods such as the Vilsmeier-Haack and Reimer-Tiemann reactions have long been employed, their often harsh conditions and use of stoichiometric, hazardous reagents have spurred the development of more efficient and sustainable catalytic alternatives. This guide provides a comparative overview of modern catalytic systems for indole formylation, including photocatalytic, Lewis acidic, and transition-metal-based approaches, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficacy of various catalytic systems for the C-3 formylation of indoles is summarized below. The data highlights the diversity of accessible methods, from visible-light-driven reactions at room temperature to rapid, solvent-free Lewis acid catalysis.

Catalyst SystemIndole SubstrateFormylating AgentReaction ConditionsYield (%)Reference
Photocatalysis
Eosin Y (photocatalyst)IndoleTetramethylethylenediamine (TMEDA)10 mol% Eosin Y, 4 equiv. KI, MeCN:H₂O (5:1), Blue LED, rt, air85[1][2]
5-MethoxyindoleTMEDA10 mol% Eosin Y, 4 equiv. KI, MeCN:H₂O (5:1), Blue LED, rt, air82[1][2]
5-ChloroindoleTMEDA10 mol% Eosin Y, 4 equiv. KI, MeCN:H₂O (5:1), Blue LED, rt, air78[1][2]
Helical Carbenium Ion (photocatalyst)Indole2,2-Dimethoxy-N,N-dimethylethanamine5 mol% catalyst, 4 equiv. KI, MeCN, Red LED (640 nm), rt70
Lewis Acid Catalysis
BF₃·OEt₂IndoleTrimethyl orthoformate (TMOF)1 equiv. BF₃·OEt₂, neat, rt, 1-5 min82[3][4]
2-MethylindoleTMOF1 equiv. BF₃·OEt₂, neat, rt, 1-5 min98[3]
5-BromoindoleTMOF1 equiv. BF₃·OEt₂, neat, rt, 1-5 min85[3]
Transition-Metal Catalysis
FeCl₃IndoleFormaldehyde, aq. NH₃2 mol% FeCl₃, DMF, 130 °C, air93[1]
N-MethylindoleFormaldehyde, aq. NH₃2 mol% FeCl₃, DMF, 130 °C, air88[1]
5-NitroindoleFormaldehyde, aq. NH₃2 mol% FeCl₃, DMF, 130 °C, air75[1]
Catalytic Vilsmeier-Haack
3-Methyl-1-phenyl-2-phospholene 1-oxideIndoleDMF-d₇15 mol% catalyst, 1.2 equiv. DEBM, 1.5 equiv. PhSiH₃, MeCN, rt77 (deuterated)[5][6][7]
Indole with ester groupDMF-d₇15 mol% catalyst, 1.2 equiv. DEBM, 1.5 equiv. PhSiH₃, MeCN, rt85 (deuterated)[6]

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to facilitate their implementation in a laboratory setting.

Visible-Light-Promoted Formylation using Eosin Y[1][2]

Materials:

  • Indole (0.5 mmol, 1.0 equiv)

  • Tetramethylethylenediamine (TMEDA) (1.0 mmol, 2.0 equiv)

  • Eosin Y (0.05 mmol, 0.1 equiv)

  • Potassium iodide (KI) (2.0 mmol, 4.0 equiv)

  • Acetonitrile (MeCN) and Water (H₂O) in a 5:1 ratio (6 mL)

Procedure:

  • To a reaction vessel, add the indole, TMEDA, Eosin Y, and KI.

  • Add the MeCN:H₂O solvent mixture.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Irradiate the mixture with two 12 W, 450 nm blue LED lamps.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Lewis Acid-Catalyzed Formylation with BF₃·OEt₂[3][4]

Materials:

  • Indole (1.0 mmol, 1.0 equiv)

  • Trimethyl orthoformate (TMOF) (1.0 mmol, 1.0 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 1.0 equiv)

Procedure:

  • In a reaction flask, combine the indole and TMOF under neat (solvent-free) conditions.

  • Rapidly add BF₃·OEt₂ to the mixture at room temperature.

  • Stir the reaction for 1-5 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Iron-Catalyzed C-3 Formylation[1]

Materials:

  • Indole (1.0 equiv)

  • Formaldehyde (aqueous solution)

  • Aqueous ammonia

  • Ferric chloride (FeCl₃) (0.02 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed reaction tube, add the indole, formaldehyde, aqueous ammonia, and FeCl₃ in DMF.

  • Heat the reaction mixture to 130 °C under an air atmosphere.

  • Maintain the temperature and stir for the required reaction time.

  • After cooling to room temperature, dilute the reaction mixture with water.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Catalytic Vilsmeier-Haack Reaction[5][6][7]

Materials:

  • Indole (0.5 mmol, 1.0 equiv)

  • Deuterated N,N-dimethylformamide (DMF-d₇) (1.3 equiv)

  • 3-Methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv)

  • Diethyl bromomalonate (DEBM) (1.2 equiv)

  • Phenylsilane (PhSiH₃) (1.5 equiv)

  • Anhydrous acetonitrile (MeCN) (2 mL)

Procedure:

  • In a flask under an argon atmosphere, dissolve the indole and the phospholene oxide catalyst in anhydrous MeCN.

  • Sequentially add DEBM, DMF-d₇, and PhSiH₃ via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.

Visualizing the Workflow and Mechanisms

To better understand the experimental processes and underlying chemical transformations, the following diagrams are provided.

ExperimentalWorkflow_Photocatalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Indole, TMEDA, Eosin Y, and KI in a flask B Add MeCN:H₂O (5:1) A->B C Irradiate with Blue LED at Room Temperature B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F LewisAcid_Mechanism cluster_activation Activation cluster_attack Nucleophilic Attack cluster_hydrolysis Hydrolysis TMOF Trimethyl Orthoformate (TMOF) ActiveElectrophile Activated Electrophile [HC(OMe)₂]⁺ TMOF->ActiveElectrophile + BF₃·OEt₂ BF3 BF₃·OEt₂ Indole Indole Intermediate Iminium Intermediate Indole->Intermediate + [HC(OMe)₂]⁺ Product 3-Formylindole Intermediate->Product Aqueous Workup GeneralWorkflow start Start: Select Catalytic System reagents Prepare Reactants: Indole, Formylating Agent, Catalyst, Solvent start->reagents reaction Perform Reaction under Optimized Conditions (Light, Heat, etc.) reagents->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup and Extraction monitoring->workup Complete purification Purify Product via Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Obtain Pure 3-Formylindole analysis->end

References

A Comparative Guide to In-Vitro Testing of Novel Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of standard in-vitro testing protocols for evaluating the biological activity of novel indole compounds. It offers a comparative analysis of their performance in key assays, supported by experimental data, to aid in the identification and characterization of promising therapeutic candidates.

Data Summary

The following tables summarize the in-vitro activity of various indole derivatives across cytotoxicity, anti-inflammatory, and enzymatic assays. These values, primarily half-maximal inhibitory concentrations (IC50), serve as a benchmark for comparison and highlight the diverse biological effects of this important class of heterocyclic compounds.

Table 1: Cytotoxicity of Indole Compounds (MTT Assay)
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
Indole-3-carbinolH1299 (Lung Cancer)449.5--
Hydrazone Derivative (X = Cl, R¹ = CN, R² = H)MCF-7 (Breast Cancer)0.17 ± 0.02Combretastatin A-40.016 ± 0.003
N-(1H-indole-6-yl) benzamide (R = 3-CF₃)T47D (Breast Cancer)28.23Tamoxifen34.42
N-(1H-indole-6-yl) benzamide (R = 3-CF₃)MCF-7 (Breast Cancer)30.63Tamoxifen42.40
Indole Derivative 43A549 (Lung Cancer)0.74--
3-(3-oxoaryl) indole derivative 36HeLa (Cervical Cancer)1.768--
3-(3-oxoaryl) indole derivative 36A549 (Lung Cancer)2.594--
Thiazolidinedione-Indole Conjugate 7cMCF-7 (Breast Cancer)7.78--
Thiazolidinedione-Indole Conjugate 7cHCT116 (Colon Cancer)5.77--
Thiazolidinedione-Indole Conjugate 7cHepG2 (Liver Cancer)8.82--
Table 2: Anti-Inflammatory Activity of Indole Compounds
Compound/DerivativeAssayCell LineIC50 (µM)Reference CompoundIC50 (µM)
Ursolic Acid-Indole Derivative (UA-1)Nitric Oxide (NO) InhibitionRAW 264.72.2 ± 0.4Ursolic Acid17.5 ± 2.0
1,3-dihydro-2H-indolin-2-one Derivative 4eNitric Oxide (NO) InhibitionRAW 264.713.51 ± 0.48PDTC>20
1,3-dihydro-2H-indolin-2-one Derivative 9dNitric Oxide (NO) InhibitionRAW 264.710.03 ± 0.27PDTC>20
STING Inhibitor 4dcSTING Inhibition (Luciferase Assay)RAW-Lucia™ ISG0.14H151>1
STING Inhibitor 4dcSTING Inhibition (Luciferase Assay)THP1-Dual™0.39H151>1
Table 3: Enzymatic Inhibition by Indole Compounds
Compound/DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
2-phenyl indole derivative 4bCOX-20.11Indomethacin0.49
2-phenyl indole derivative 4dCOX-20.17Indomethacin0.49
2-phenyl indole derivative 4fCOX-20.15Indomethacin0.49
1,3-dihydro-2H-indolin-2-one Derivative 4eCOX-22.35 ± 0.04--
1,3-dihydro-2H-indolin-2-one Derivative 9hCOX-22.422 ± 0.10--
1,3-dihydro-2H-indolin-2-one Derivative 9iCOX-23.34 ± 0.05--
Indole Derivative 43LSD10.050--
Peficitinib (6j)JAK30.00071--
Palbociclib (3i)CDK40.011--
Palbociclib (3i)CDK60.016--
Ribociclib (3j)CDK40.010--
Ribociclib (3j)CDK60.039--
Almonertinib (5h)EGFR T790M0.00037--

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below. These protocols serve as a foundation for the reproducible and comparative evaluation of novel indole compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the indole compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[2] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the solution at 490 nm or 570 nm using a microplate reader.[2]

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium

  • LPS

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the indole compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compounds for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: The absorbance is proportional to the amount of nitrite (a stable product of NO) in the supernatant. A standard curve using sodium nitrite is used for quantification. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Enzymatic Activity: In-Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase enzyme, which are crucial regulators of many cellular processes.[3]

Materials:

  • Purified kinase enzyme

  • Specific kinase substrate (e.g., a biotinylated peptide)

  • ATP

  • Kinase assay buffer

  • Detection reagents (format-dependent, e.g., antibodies for TR-FRET)

  • 384-well plates

  • Plate reader capable of detecting the chosen signal (e.g., fluorescence, luminescence)

Procedure (General TR-FRET format):

  • Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and serial dilutions of the indole inhibitor in the kinase buffer.

  • Assay Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add detection reagents, such as a europium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore.

  • Signal Measurement: After another incubation period, read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.

  • Data Analysis: The signal is proportional to the extent of substrate phosphorylation. Calculate the percentage of kinase inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[3]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the in-vitro testing of novel indole compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In-Vitro Assays cluster_2 Data Analysis Compound Novel Indole Compound Stock Stock Solution (e.g., in DMSO) Compound->Stock Serial Serial Dilutions in Culture Medium Stock->Serial Cytotoxicity Cytotoxicity (e.g., MTT Assay) Serial->Cytotoxicity AntiInflammatory Anti-Inflammatory (e.g., NO Assay) Serial->AntiInflammatory Enzymatic Enzymatic (e.g., Kinase Assay) Serial->Enzymatic IC50 IC50 Determination Cytotoxicity->IC50 AntiInflammatory->IC50 Enzymatic->IC50 Comparison Comparison with Reference Compounds IC50->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

General experimental workflow for in-vitro testing.

Signaling_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway Indole Indole Compound PI3K PI3K Indole->PI3K Raf Raf Indole->Raf IKK IKK Indole->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cellular_Response ↓ Proliferation ↑ Apoptosis ↓ Inflammation mTOR->Cellular_Response Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cellular_Response IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB sequesters NFkB->Cellular_Response

Modulation of key signaling pathways by indole compounds.

Data_Analysis_Logic RawData Raw Absorbance/ Fluorescence Data Normalization Normalization to Controls (%) RawData->Normalization DoseResponse Dose-Response Curve (Non-linear Regression) Normalization->DoseResponse IC50 IC50 Value DoseResponse->IC50 Selectivity Selectivity Index (e.g., IC50 Normal Cell / IC50 Cancer Cell) IC50->Selectivity Lead Lead Compound Identification IC50->Lead Selectivity->Lead

Logical flow for data analysis and lead identification.

References

A Comparative Guide to the Anticancer Activity of Substituted Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with significant anticancer activity. The versatility of the indole ring allows for substitutions at various positions, leading to a diverse array of derivatives with distinct mechanisms of action and potencies against a range of cancer cell lines. This guide provides an objective comparison of the in vitro anticancer activity of several classes of substituted indole derivatives, supported by experimental data and detailed protocols.

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative substituted indole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Indole-Acrylamide Compound 3eHL-60 (Leukemia)5.1Tubulin Polymerization Inhibition[1]
Raji (Lymphoma)9.5[2][1]
Indole-Chalcone Compound 14cA549 (Lung)0.006 - 0.035Tubulin and Thioredoxin Reductase (TrxR) Inhibition[3][4]
Coumarin-Indole MY-413MGC-803 (Gastric)0.011Tubulin Polymerization Inhibition[5][6]
Ursolic Acid-Indole Compound 5fSMMC-7721 (Hepatocellular Carcinoma)0.56Topoisomerase II Inhibition[7][8]
HepG2 (Hepatocellular Carcinoma)0.91[7][8]
Thiazolyl-Indole-2-Carboxamide Compound 6iMCF-7 (Breast)6.10Multi-kinase Inhibition (EGFR, HER2, VEGFR-2, CDK2)[9][10][11][12]
Compound 6vMCF-7 (Breast)6.49[9][13][10][11][12]
Indole Arylsulfonylhydrazide Compound 5fMDA-MB-468 (Breast)8.2Not fully elucidated[14][15][16][17][18]
MCF-7 (Breast)13.2[14][15][16][17][18]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below to ensure reproducibility of the findings.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test indole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with indole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of indole derivatives for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with indole derivatives

  • PBS

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the indole derivatives for the desired time, then harvest the cells.

  • Fixation: Wash the cells with PBS and then fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in the cells.

Visualizations

The following diagrams illustrate a typical experimental workflow and key signaling pathways targeted by some of the discussed indole derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seeding Seeding in 96-well Plate cell_culture->seeding treatment Treat Cells seeding->treatment compound_prep Prepare Indole Derivatives compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: A generalized workflow for determining the in vitro anticancer activity of substituted indole derivatives using the MTT assay.

egfr_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Indole_Derivative Indole Derivative (e.g., Thiazolyl-Indole) Indole_Derivative->EGFR

Caption: Simplified EGFR signaling pathway, a common target for anticancer indole derivatives, leading to cell proliferation and survival.

tubulin_inhibition cluster_cell Cancer Cell cluster_microtubule Microtubule Dynamics Indole_Derivative Indole Derivative (e.g., Indole-Acrylamide) Tubulin α/β-Tubulin Dimers Indole_Derivative->Tubulin Inhibits Polymerization Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for tubulin-inhibiting indole derivatives, leading to cell cycle arrest and apoptosis.

References

Safety Operating Guide

Safe Disposal of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS No. 6260-86-2). Adherence to these procedures is critical to ensure personal safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to handling, it is imperative to be familiar with the hazard classifications of this compound. This compound is classified as a skin, eye, and respiratory irritant.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear protective gloves.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.[2]

  • Respiratory Protection: Use only in a well-ventilated area.[2] If dust, fumes, or aerosols are generated, use a NIOSH/MSHA approved respirator.

In Case of Accidental Exposure:

  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If the individual feels unwell, seek medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • Ingestion: Clean the mouth with water and seek medical attention.[2]

II. Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
CAS Number 6260-86-2[3]

III. Step-by-Step Disposal Protocol

The primary disposal method for this compound is to entrust it to a licensed waste disposal company. Do not allow this chemical to enter the environment.[2]

Experimental Protocol: Waste Preparation for Disposal

  • Containerization:

    • Place all waste material, including any contaminated items (e.g., filter paper, gloves), into a clearly labeled, sealed, and appropriate waste container.

    • The container must be compatible with the chemical and clearly marked with the chemical name and associated hazards.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label should include:

      • "Hazardous Waste"

      • The full chemical name: this compound

      • CAS Number: 6260-86-2

      • The hazards associated with the chemical (e.g., "Irritant").

      • The date the waste was first added to the container.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[2]

    • Store in a dry, cool place.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.

IV. Visualized Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Handling 5-Methoxy-2-methyl- 1H-indole-3-carbaldehyde Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste Material in a Compatible, Sealed Container ppe->collect_waste spill Accidental Spill or Exposure? first_aid Follow First-Aid Procedures (See Section I) spill->first_aid Yes label_waste Label Container as Hazardous Waste spill->label_waste No first_aid->collect_waste collect_waste->spill store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact Environmental Health & Safety for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.